Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
Description
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Properties
IUPAC Name |
methyl 4-acetamido-5-chloro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(14)6(3-7(8)11)10(15)16-2/h3-4,14H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWKABRRGNSRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537002 | |
| Record name | Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24190-77-0 | |
| Record name | Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. This compound is of significant interest as a potential impurity and key intermediate in the synthesis of pharmaceutical compounds such as Prucalopride and Metoclopramide.[][2][3][4][5][6][7] This guide outlines plausible synthetic routes, detailed experimental protocols for analogous reactions, and the expected analytical characterization of the target molecule.
Physicochemical Properties
This compound is a chlorinated derivative of methyl 4-acetamido-2-hydroxybenzoate. Its fundamental properties, as computed by PubChem, are summarized in the table below.[8]
| Property | Value | Reference |
| Molecular Formula | C10H10ClNO4 | [8] |
| Molecular Weight | 243.64 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| CAS Number | 24190-77-0 | [8] |
| XLogP3-AA | 1.8 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 3 | [8] |
Synthesis Protocols
Two primary synthetic strategies are proposed for the preparation of this compound. The first involves the direct chlorination of a suitable precursor, while the second entails the demethylation of a methoxy-protected intermediate.
Route 1: Direct Chlorination of Methyl 4-acetamido-2-hydroxybenzoate
This route involves a two-step process starting from the readily available Methyl 4-amino-2-hydroxybenzoate.
Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
A detailed protocol for the acetylation of Methyl 4-amino-2-hydroxybenzoate is available and serves as the first step.[9]
-
Reaction:
-
Methyl 4-amino-2-hydroxybenzoate is reacted with acetyl chloride in the presence of a base, such as sodium bicarbonate, to yield Methyl 4-acetamido-2-hydroxybenzoate.
-
-
Experimental Protocol (Adapted from ChemicalBook): [9]
-
Dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.
-
Add an aqueous solution of sodium bicarbonate (1.4 equivalents).
-
Cool the mixture to 0°C.
-
Slowly add acetyl chloride (1.4 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
-
-
Expected Yield: 99%[9]
Step 2: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate
The second step involves the regioselective chlorination of the synthesized Methyl 4-acetamido-2-hydroxybenzoate. A common chlorinating agent for such aromatic systems is N-Chlorosuccinimide (NCS). The protocol is adapted from the chlorination of the analogous methoxy compound.[10][11]
-
Reaction:
-
Methyl 4-acetamido-2-hydroxybenzoate is reacted with N-Chlorosuccinimide (NCS) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
-
Proposed Experimental Protocol:
-
Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in DMF.
-
Add N-Chlorosuccinimide (1-1.2 equivalents).
-
Heat the reaction mixture. The optimal temperature and time would need to be determined experimentally, but a starting point could be 40-65°C for several hours, monitoring the reaction by TLC.[10][11]
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Route 2: Demethylation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate
This alternative route first involves the synthesis of the methoxy analogue, followed by demethylation to yield the desired hydroxy compound.
Step 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate
A well-documented procedure for this synthesis exists.[10][11]
-
Reaction:
-
Methyl 4-acetamido-2-methoxybenzoate is chlorinated using NCS in DMF.
-
-
Experimental Protocol (Adapted from ChemicalBook): [10][12]
-
Dissolve Methyl 4-acetamido-2-methoxybenzoate (1 equivalent) in DMF.
-
Add N-Chlorosuccinimide (1 equivalent).
-
Heat the mixture to 40°C for 5 hours, then increase the temperature to 65°C for 4 hours.
-
Cool the reaction to 0°C to induce crystallization.
-
Filter the crude product and wash with cold water.
-
The crude product can be further purified by recrystallization.
-
-
Reported Yield: 90.3%[12]
Step 2: Demethylation
The final step is the cleavage of the methyl ether to the corresponding phenol. Several reagents can be employed for this transformation, with Boron tribromide (BBr₃) and Aluminum chloride (AlCl₃) being common choices.[13][14][15][16][17]
-
Reaction with Boron Tribromide (BBr₃):
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate is treated with BBr₃ in an inert solvent like dichloromethane (DCM).
-
-
Proposed Experimental Protocol (General): [16][17]
-
Dissolve the starting material (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C or 0°C.
-
Add a solution of BBr₃ in DCM (1-3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by adding it to ice water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (two singlets or doublets in the aromatic region), the acetamido methyl group (a singlet around δ 2.2 ppm), the ester methyl group (a singlet around δ 3.9 ppm), the amide proton (a broad singlet), and the phenolic hydroxyl proton (a broad singlet at a downfield chemical shift). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, the aromatic carbons (with characteristic shifts due to the substituents), and the methyl carbons of the ester and acetamido groups. |
| FTIR (cm⁻¹) | Broad O-H stretching band for the phenolic hydroxyl group (around 3200-3400 cm⁻¹), N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the ester and amide (around 1650-1700 cm⁻¹), and C-Cl stretching in the fingerprint region.[18][19] |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the acetyl group, and other characteristic cleavages. |
Physicochemical Data
| Property | Expected Value |
| Melting Point | A sharp melting point is indicative of high purity. For comparison, the related Methyl 4-acetamido-5-chloro-2-methoxybenzoate has a melting point of 153-156 °C.[20] |
| Purity (HPLC) | ≥98% |
Diagrams
Synthesis Workflow
References
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Prucalopride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Metoclopramide EP Impurity A | 5608-13-9 | SynZeal [synzeal.com]
- 6. chemicea.com [chemicea.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]
- 12. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 17. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 19. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. 5-氯-4-乙酰氨基-2-甲氧基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Whitepaper: Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (CAS: 24190-77-0)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes only and should not be construed as a validation of any specific experimental protocol. All laboratory work should be conducted under the supervision of qualified professionals and in accordance with all applicable safety regulations.
Introduction
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, with the CAS number 24190-77-0, is a halogenated aromatic compound belonging to the class of substituted benzoates.[1] Structurally, it is a derivative of salicylic acid, featuring both an acetamido and a chlorine substituent on the benzene ring. This compound is of significant interest in the pharmaceutical industry, primarily as it has been identified as a process-related impurity and a potential degradation product in the synthesis of active pharmaceutical ingredients (APIs) such as Prucalopride and Metoclopramide.[1] Understanding the physicochemical properties, synthesis, and analytical characterization of this compound is crucial for the quality control and regulatory compliance of these pharmaceutical products.
This technical guide provides a comprehensive overview of the known properties and analytical methodologies related to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and supplier specifications.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClNO₄ | [1] |
| Molecular Weight | 243.64 g/mol | [1] |
| CAS Number | 24190-77-0 | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 145-146 °C | |
| Boiling Point (Predicted) | 428.2 ± 45.0 °C at 760 mmHg | |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | |
| Flash Point (Predicted) | 212.7 ± 28.7 °C | |
| pKa (Predicted) | 7.34 ± 0.28 | |
| LogP (Predicted) | 2.82 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol. |
Synthesis and Purification
Hypothesized Synthesis Workflow
The proposed synthesis involves a two-step process: the acetylation of a commercially available aminobenzoate precursor, followed by selective chlorination.
Experimental Protocol (Hypothesized)
Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
This protocol is adapted from the known synthesis of this intermediate.
-
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Acetyl chloride
-
Sodium bicarbonate
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Methyl 4-amino-2-hydroxybenzoate in a mixture of ethyl acetate and a solution of sodium bicarbonate in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the cooled mixture while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate
This step is based on standard chlorination procedures for activated aromatic rings.
-
Materials:
-
Methyl 4-acetamido-2-hydroxybenzoate
-
N-Chlorosuccinimide (NCS)
-
A suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
-
Procedure:
-
Dissolve Methyl 4-acetamido-2-hydroxybenzoate in the chosen aprotic solvent.
-
Add N-Chlorosuccinimide to the solution in a portion-wise manner at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification Protocol
The crude this compound can be purified using the following methods:
-
Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A gradient elution system of ethyl acetate in hexanes is a common starting point for such compounds.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of this compound.
Spectroscopic Data
While a complete set of validated spectra for this specific compound is not publicly available, the expected spectral characteristics can be inferred from its structure and data from similar compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons, the acetamido methyl protons, the ester methyl protons, the amide proton, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons (with distinct shifts for those bonded to chlorine, oxygen, and nitrogen), and the methyl carbons of the ester and acetamido groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion peak would show the characteristic M+2 peak due to the presence of the chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the acetyl group, and other characteristic cleavages. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretches of the ester and amide, and C-Cl stretching vibrations. |
Chromatographic Analysis (Hypothesized Protocol)
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method would need to be optimized and validated for specific applications.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research specifically investigating the biological activity or the interaction of this compound with cellular signaling pathways. Its primary significance in the scientific literature is as a pharmaceutical impurity.
As an impurity in drugs like Prucalopride (a 5-HT4 receptor agonist) and Metoclopramide (a dopamine D2 receptor antagonist), its potential to interact with these or other biological targets cannot be entirely ruled out without further investigation. The presence of a substituted phenolic ring, a common motif in biologically active molecules, suggests that it could potentially exhibit some level of biological activity.
Future research could explore its potential effects on the signaling pathways modulated by the parent drugs or investigate its standalone pharmacological or toxicological profile.
Logical Relationship as a Pharmaceutical Impurity
The following diagram illustrates the logical relationship of this compound as an impurity in the context of drug development.
Conclusion
This compound is a compound of significant interest for quality control in the pharmaceutical industry. While detailed experimental protocols and biological activity studies are not extensively documented in the public domain, this technical guide provides a consolidated overview of its known physicochemical properties and hypothesized methods for its synthesis and analysis. Further research is warranted to fully elucidate its synthetic pathways, analytical profiles, and potential biological effects. This information will be invaluable for researchers and professionals involved in the development and manufacturing of pharmaceuticals where this compound may be present as an impurity.
References
"physical and chemical properties of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is a halogenated aromatic compound with the chemical formula C₁₀H₁₀ClNO₄.[1] It is structurally related to salicylic acid derivatives and is recognized primarily as an impurity in the manufacturing of certain pharmaceutical agents, notably Prucalopride (as Prucalopride Impurity 8) and Metoclopramide.[2] Its presence as a process-related impurity or degradation product necessitates a thorough understanding of its physical and chemical properties for the purposes of quality control, analytical method development, and safety assessment in the pharmaceutical industry. This guide provides a consolidated overview of the available technical data for this compound.
Physical and Chemical Properties
Quantitative data for this compound is limited, with most available information being computationally predicted rather than experimentally determined. The following table summarizes the key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO₄ | [1] |
| Molecular Weight | 243.64 g/mol | [1] |
| CAS Number | 24190-77-0 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available (experimental) | |
| Boiling Point | Not available (experimental) | |
| Solubility | Not available (experimental) | |
| pKa | Not available (experimental) | |
| LogP (Computed) | 1.8 | [1] |
Synthesis and Experimental Protocols
A potential two-step synthesis could start from Methyl 4-amino-2-hydroxybenzoate .
Step 1: Acetylation of Methyl 4-amino-2-hydroxybenzoate
The first step would involve the acetylation of the amino group. A standard procedure for this transformation is the reaction with acetyl chloride or acetic anhydride in the presence of a base.
-
Protocol:
-
Dissolve Methyl 4-amino-2-hydroxybenzoate in a suitable solvent such as ethyl acetate.
-
Add an aqueous solution of a mild base, like sodium bicarbonate, and cool the mixture in an ice bath (0°C).
-
Slowly add acetyl chloride dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Methyl 4-acetamido-2-hydroxybenzoate .
-
Step 2: Regioselective Chlorination
The second step would be the regioselective chlorination of the resulting Methyl 4-acetamido-2-hydroxybenzoate. The acetamido and hydroxy groups are ortho-, para-directing, and the position ortho to the hydroxyl group and meta to the acetamido group is sterically accessible and electronically favorable for electrophilic substitution. N-Chlorosuccinimide (NCS) is a common and effective reagent for such chlorinations.
-
Protocol:
-
Dissolve Methyl 4-acetamido-2-hydroxybenzoate in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add one equivalent of N-Chlorosuccinimide (NCS) to the solution.
-
Heat the reaction mixture at a moderate temperature (e.g., 40-65°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure This compound .
-
The following diagram illustrates the proposed synthetic workflow.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. Its primary relevance is as a pharmaceutical impurity, which are typically studied for their potential toxicity rather than therapeutic efficacy. As an impurity of Prucalopride, a selective serotonin 5-HT4 receptor agonist, and Metoclopramide, a dopamine D2 receptor antagonist, its pharmacological profile, if any, is uncharacterized.
The logical relationship of this compound to its parent drugs is illustrated in the diagram below, highlighting its role as a process-related impurity.
Conclusion
This compound is a compound of interest primarily within the field of pharmaceutical development and quality control. While its basic chemical identity is established, there is a significant lack of experimentally determined physical and chemical data, as well as information on its biological activity. The proposed synthetic pathway offers a logical route for its preparation, which would be essential for producing analytical standards for impurity profiling. Further research is required to fully characterize this molecule and understand any potential toxicological or pharmacological effects it may have.
References
Spectroscopic Characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physical and Chemical Properties
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is a halogenated derivative of the salicylate family. Its chemical structure and key properties are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C10H10ClNO4 | PubChem[1] |
| Molecular Weight | 243.64 g/mol | PubChem[1] |
| CAS Number | 24190-77-0 | PubChem[1] |
| Purity | ≥98% (Commercially available) | Alfa Chemistry[2] |
Spectroscopic Data Analysis
Direct experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are not publicly available at present. However, data from structurally similar compounds can provide valuable insights into the expected spectral characteristics.
NMR Spectroscopy Data of a Related Compound: Methyl 4-acetamido-2-hydroxybenzoate
The following ¹H NMR and Mass Spectrometry data are for Methyl 4-acetamido-2-hydroxybenzoate, the non-chlorinated analog of the target compound.[3] The presence of a chlorine atom in the target compound would be expected to introduce slight shifts in the signals of the aromatic protons.
¹H NMR Data (CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.86 | Broad single peak | 1H | -OH |
| 7.78 | Double peak, J=8.6Hz | 1H | Aromatic H |
| 7.23 | Single peak | 1H | Aromatic H |
| 7.16 | Broad single peak | 1H | -NH |
| 7.10 | Double peak, J=8.6Hz | 1H | Aromatic H |
| 3.92 | Single peak | 3H | -OCH₃ |
| 2.19 | Single peak | 3H | -COCH₃ |
Mass Spectrometry Data [3]
| m/z | Interpretation |
| 208 | [M+H]⁺ |
Mass Spectrometry Data of a Related Compound: Methyl 4-acetamido-5-chloro-2-methoxybenzoate
The following GC-MS data is available for the methoxy analog, Methyl 4-acetamido-5-chloro-2-methoxybenzoate.[4] The fragmentation pattern can offer clues for identifying the chlorinated structure in mass spectrometry.
GC-MS Data [4]
| Feature | Value |
| Top Peak (m/z) | 222 |
| Total Peaks | 134 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).[5]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, and C-Cl stretches.[6]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to study its fragmentation pattern.[7]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the synthesis of a related compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Synthesis of a Related Methoxy Analog.[8][9]
References
- 1. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]
Solubility Profile of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a theoretical assessment of its solubility in common laboratory solvents based on its molecular structure. Furthermore, it offers detailed experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to ascertain precise solubility values. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and related chemical entities.
Introduction
This compound is a chemical compound with the molecular formula C₁₀H₁₀ClNO₄[1]. Its structure, featuring a substituted benzene ring with acetamido, chloro, hydroxyl, and methyl ester functional groups, suggests a complex solubility profile. Understanding the solubility of this compound in various solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This guide provides a detailed analysis of its expected solubility and the methodologies to empirically determine it.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClNO₄ | [1] |
| Molecular Weight | 243.64 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 24190-77-0 | [1] |
Theoretical Solubility Assessment
While specific experimental data is scarce, a qualitative assessment of the solubility of this compound in common laboratory solvents can be inferred from its structural features. The molecule possesses both polar and non-polar characteristics.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of a hydroxyl (-OH) group and an amide (-NH-C=O) group allows for hydrogen bonding with protic solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group also contributes to hydrogen bonding. Therefore, some solubility in polar protic solvents is expected. However, the overall size of the molecule and the presence of the chloro and methyl groups may limit its aqueous solubility. Generally, amides and esters with fewer than four carbons are considered water-soluble, a criterion this larger molecule does not meet[2].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): The polar nature of the carbonyl groups (in the ester and amide) and the hydroxyl group will facilitate dipole-dipole interactions with polar aprotic solvents. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating a wide range of organic compounds and are likely to be good solvents for this molecule.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The aromatic ring and the methyl group contribute to the non-polar character of the molecule. However, the highly polar functional groups (hydroxyl, amide, ester) will significantly hinder its solubility in non-polar solvents. It is expected to have low solubility in solvents like hexane and toluene.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and can often dissolve compounds with a mix of polar and non-polar features. It is plausible that this compound will exhibit moderate solubility in dichloromethane and chloroform.
A summary of the expected qualitative solubility is presented in Table 2.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding potential from -OH and -NH groups, but limited by overall molecular size and non-polar moieties. |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate to High | Strong dipole-dipole interactions with polar functional groups. |
| Non-Polar | Toluene, Hexane | Very Low | Predominance of polar functional groups leads to poor interaction with non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity of the solvent may accommodate both polar and non-polar features of the molecule. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, experimental determination is necessary. The two primary methods for solubility measurement are the thermodynamic (equilibrium) shake-flask method and kinetic solubility assays.
Thermodynamic Solubility (Equilibrium) Measurement: The Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.
Detailed Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a clean, dry vial. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired solvent (e.g., 1-2 mL) to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE or PVDF filter) to remove any suspended solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve should be prepared using standard solutions of the compound.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances, this can be a simpler method. A calibration curve is also required.
-
-
-
Calculation:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Kinetic Solubility Measurement
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. It measures the concentration at which a compound precipitates out of a solution that is rapidly prepared and not at equilibrium.
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored as a function of concentration, often by turbidimetry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration.
Detailed Protocol (Turbidimetric Method):
-
Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
In a multi-well plate (e.g., 96-well or 384-well), add a small volume of the DMSO stock solution to a series of wells.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Rapidly add the aqueous buffer to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.
-
Include appropriate controls: buffer with DMSO only (negative control) and a compound known to precipitate (positive control).
-
-
Measurement:
-
Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37 °C).
-
Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration.
-
The kinetic solubility is typically defined as the concentration at which the turbidity begins to increase significantly above the background.
-
Visualizations
Experimental Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
References
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is a crucial chemical intermediate, playing a significant role in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chlorinated and acetylated aminobenzoate core, makes it a versatile building block in the construction of more complex drug molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of Prucalopride. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a substituted aromatic ester. Its fundamental properties are summarized in the table below. While experimentally determined data is limited in publicly available literature, computed properties provide valuable estimates for laboratory work.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 24190-77-0 | PubChem[1][2] |
| Molecular Formula | C₁₀H₁₀ClNO₄ | PubChem[1][2] |
| Molecular Weight | 243.64 g/mol | PubChem[1][2] |
| Appearance | White solid (typical) | Inferred |
| Purity (Commercial) | ≥98% | Biotuva[3] |
| Computed XLogP3 | 1.8 | PubChem[1][2] |
| Computed Hydrogen Bond Donor Count | 2 | PubChem[1][2] |
| Computed Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |
Role as a Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of Prucalopride.[4] Prucalopride is a selective, high-affinity 5-HT₄ receptor agonist used for the treatment of chronic constipation. The synthesis of Prucalopride involves a multi-step process where this intermediate is further modified to construct the final benzofuran carboxamide structure of the drug. Its proper synthesis and purification are critical for ensuring the quality and purity of the final API. The compound is also identified as a potential impurity in Prucalopride, which is common for synthetic precursors.[1][2]
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is part of a larger synthetic route to Prucalopride, which typically starts from p-aminosalicylic acid.[5] The overall workflow is depicted in the diagram below.
Experimental Protocol 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Precursor)
This protocol is based on the acetylation of Methyl 4-amino-2-hydroxybenzoate.[6]
Materials:
-
Methyl 4-amino-2-hydroxybenzoate: 50.7 g (303.6 mmol)
-
Ethyl acetate: 750 mL
-
Water: 250 mL
-
Sodium bicarbonate (NaHCO₃): 34.9 g (415.5 mmol)
-
Acetyl chloride (CH₃COCl): 29.7 mL (415.5 mmol)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of Methyl 4-amino-2-hydroxybenzoate in 750 mL of ethyl acetate is prepared in a suitable reaction vessel.
-
A stirred solution of 34.9 g of sodium bicarbonate in 250 mL of water is added to the reaction vessel.
-
The mixture is cooled to 0°C.
-
Acetyl chloride (29.7 mL) is added dropwise over a period of 15 minutes, maintaining the temperature at 0°C.
-
The reaction mixture is allowed to gradually warm to room temperature and is stirred for 2 hours.
-
The organic and aqueous layers are separated.
-
The organic layer is washed with brine and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 63.5 g (99%) | ChemicalBook[6] |
| Purity | Confirmed by ¹H NMR and Mass Spectrometry | ChemicalBook[6] |
Experimental Protocol 2: Synthesis of this compound
This protocol is derived from the general method described in patent CN107337658A.[5]
Materials:
-
Methyl 4-acetamido-2-hydroxybenzoate
-
Sulfonyl chloride (SO₂Cl₂) (or N-chlorosuccinimide)
-
Ethyl acetate (or other suitable solvent like dichloromethane, chloroform)
-
Aqueous sodium hydroxide solution
-
Water
Procedure:
-
Dissolve Methyl 4-acetamido-2-hydroxybenzoate in ethyl acetate in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the solution to a temperature between -6°C and 5°C.
-
Slowly add sulfonyl chloride to the reaction mixture. The molar ratio of Methyl 4-acetamido-2-hydroxybenzoate to sulfonyl chloride should be between 1:1.1 and 1:1.5.[5]
-
Maintain the reaction temperature in the specified range and stir until the reaction is complete (monitoring by TLC is recommended).
-
After the reaction is terminated, add water to the mixture.
-
Adjust the pH of the aqueous layer to 4-5 using an aqueous sodium hydroxide solution.
-
The product will precipitate as a solid.
-
Collect the solid by suction filtration.
-
The filter cake, which is the crude this compound, can be further purified if necessary, for example, by recrystallization.
Quantitative Data: Specific yield and purity data for this reaction are not detailed in the cited patent. However, for a structurally similar chlorination reaction (chlorination of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide), a molar yield of 90.3% and HPLC purity of ≥99.8% have been reported, which can serve as a benchmark.[7][8]
Analytical Methods
The characterization and quality control of this compound and its precursors typically involve standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the intermediate and to identify any impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Logical Relationships in Synthesis
The synthesis of this compound involves a series of logical chemical transformations where the functional groups of the starting material are sequentially modified.
References
- 1. Preparation method of prucalopride succinate (2018) | Feng Chengliang [scispace.com]
- 2. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. Prucalopride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5- - Google Patents [patents.google.com]
- 6. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]
The Multifaceted Biological Potential of Substituted Hydroxybenzoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted hydroxybenzoates, a class of phenolic compounds, are of significant interest in the fields of pharmacology and medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research.
Antimicrobial Activity
Substituted hydroxybenzoates, including the well-known parabens (esters of p-hydroxybenzoic acid), exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[1] The mechanism of action is believed to involve the inhibition of DNA and RNA synthesis, interference with enzymes like ATPase and phosphotransferase, and disruption of the microbial cell membrane, leading to the leakage of intracellular components.[2]
The antimicrobial efficacy is significantly influenced by the nature and position of the substituents on the benzene ring. An increase in the length of the alkyl chain in parabens generally leads to enhanced antimicrobial effects, which is attributed to increased lipophilicity facilitating passage through the microbial cell wall.[1] For instance, prenylated p-hydroxybenzoic acid derivatives have demonstrated significant antibacterial activities.[3]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted hydroxybenzoates against different microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-hydroxybenzoic acid | Gram-positive & Gram-negative bacteria | 100-170 | [1] |
| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 | [4] |
| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 | [4] |
| 5-(p-hydroxybenzoyl) shikimic acid | Staphylococcus aureus | >100 | [4] |
| 5-(p-hydroxybenzoyl) shikimic acid | MRSA | >100 | [4] |
| 5-(p-hydroxybenzoyl) shikimic acid | Klebsiella pneumoniae | >100 | [4] |
| 4-(benzyloxy)-6-heptyl-2-hydroxybenzoic acid | Staphylococcus aureus | 3.9 | [5][6] |
| 4-(benzyloxy)-6-heptyl-2-hydroxybenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6 | [5] |
| Gallic acid | Various bacteria | 500-2000 | [4] |
| Protocatechuic acid | Various bacteria | 200-700 | [4] |
| Phenazine-1-carboxylic acid (PCA) conjugate 5c | Rhizoctonia solani | EC50: 3.2 | [7] |
| Phenazine-1-carboxylic acid (PCA) | Rhizoctonia solani | EC50: 18.6 | [7] |
Antioxidant Activity
The antioxidant properties of substituted hydroxybenzoates are primarily attributed to their ability to scavenge free radicals through a hydrogen atom transfer mechanism.[8] The structure-activity relationship for antioxidant activity is well-defined:
-
Number and Position of Hydroxyl Groups: The antioxidant activity is directly proportional to the number of phenolic hydroxyl groups.[8] Functional groups substituted at the ortho and para positions are more effective in modulating antioxidant performance than those at the meta position.[8][9]
-
Electron-donating Substituents: The presence of electron-donating groups enhances the antioxidant capacity.
Quantitative Antioxidant Data
The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant potency.[10]
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | DPPH | 2.42 | [11] |
| 2,4-Dihydroxybenzoic acid | DPPH | >120,000 | [11] |
| 3,5-Dihydroxybenzoic acid | DPPH | >1000 | [11] |
| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | CUPRAC | 73.85 (µM Trolox equivalents) | [11] |
| 2,5-Dihydroxybenzoic acid | CUPRAC | 68.77 (µM Trolox equivalents) | [11] |
| 2,3-Dihydroxybenzoic acid | CUPRAC | 60.83 (µM Trolox equivalents) | [11] |
| 3,4-Dihydroxybenzoic acid | CUPRAC | 60.53 (µM Trolox equivalents) | [11] |
Anticancer Activity
Substituted hydroxybenzoates have demonstrated cytotoxic effects against various cancer cell lines.[12] The underlying mechanisms are multifaceted and can include the induction of apoptosis and estrogenic activity.[12][13] For instance, p-hydroxybenzoic acid and its metabolite, methylparaben, have been shown to exhibit estrogenic activity in human breast cancer cell lines, such as MCF7, by binding to the estrogen receptor and promoting cell proliferation.[13][14] It is important to note that the stability of these compounds in cancer cells may contribute to their accumulation and potential carcinogenic activity.[15][16]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of various substituted hydroxybenzoates against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast) | 15.6 - 23.9 | [12] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | HCT-116 (Colon) | 15.6 - 23.9 | [12] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 19.7 | [12] |
| Doxorubicin (Reference) | HCT-116 (Colon) | 22.6 | [12] |
Anti-inflammatory Activity
Substituted hydroxybenzoates can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[17] For example, 2,5-dihydroxybenzoic acid (gentisic acid) inhibits prostaglandin formation by inhibiting COX activity.[17] Some derivatives have also been shown to decrease the activation of the transcription factor nuclear factor kappa B (NF-κB), a key regulator of inflammation.[17] Furthermore, certain hydroxybenzoic acid derivatives can inhibit the production of pro-inflammatory cytokines like interferon-γ (IFN-γ) by T-cells.[18] Hydroxybenzoic acid has been observed to significantly reduce perivascular and peribronchial inflammation and lower serum IL-5 levels in a murine model of allergic asthma.[19]
Quantitative Anti-inflammatory Data
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Rapanone (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone) | Human synovial PLA2 inhibition | 2.6 | [20] |
| Rapanone | Superoxide chemiluminescence in human neutrophils | 3.0 | [20] |
| Rapanone | Degranulation in human neutrophils | 9.8 | [20] |
| FM4 (p-methoxy substituted) | COX-2 inhibition | 0.74 | [21] |
| FM10 (carboxylic acid of FM4) | COX-2 inhibition | 0.69 | [21] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.09 mM.[8]
-
In a microplate or cuvette, mix various concentrations of the test compound with a fixed volume of the DPPH solution.
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (K2S2O8, e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.[11]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of approximately 0.70 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Include a control containing the solvent and the ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Minimum Inhibitory Concentration (MIC) Microdilution Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Prepare a two-fold serial dilution of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells by measuring the metabolic activity of viable cells.
Methodology:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include a control group of untreated cells.
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.[15]
Signaling Pathways and Logical Relationships
Anti-inflammatory Signaling Pathway Inhibition
Substituted hydroxybenzoates can interfere with the pro-inflammatory NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of various inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by substituted hydroxybenzoates.
Experimental Workflow for Antioxidant Activity Screening
The following diagram illustrates a typical workflow for screening compounds for their antioxidant activity.
Caption: A typical workflow for screening substituted hydroxybenzoates for antioxidant activity.
Mechanism of Paraben-Induced Histamine Release
Methylparaben, a common p-hydroxybenzoate ester, has been shown to increase intracellular calcium concentration in mast cells, which can contribute to histamine release in allergic reactions.
Caption: Mechanism of methylparaben-induced increase in intracellular calcium.[22]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Butylparaben - Wikipedia [en.wikipedia.org]
- 3. Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. p-Hydroxybenzoate esters metabolism in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The synthesis and biological evaluation of mycobacterial p-hydroxybenzoic acid derivatives (p-HBADs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of acute and chronic inflammatory responses by the hydroxybenzoquinonic derivative rapanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Synthesis and Characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and characterization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, a substituted salicylic acid derivative. Due to a lack of a documented discovery history in seminal literature, this document focuses on a plausible and efficient synthesis route, detailed experimental protocols, and predicted analytical data to guide researchers in the preparation and verification of this compound. The structural motifs present in this compound, namely the salicylic acid and acetamide groups, are of significant interest in medicinal chemistry, suggesting its potential as a building block for novel therapeutic agents. This guide is intended to be a practical resource for organic chemists and drug discovery scientists.
Introduction
Substituted salicylic acids and their derivatives are a cornerstone in pharmaceutical development, with acetylsalicylic acid (aspirin) being a prime example. The functional groups of these molecules can be readily modified to modulate their biological activity, making them attractive scaffolds for drug design.[1] this compound incorporates several key pharmacophoric features: a salicylic acid methyl ester, an acetamide group, and a chlorine substituent. The strategic placement of these groups can influence the molecule's acidity, lipophilicity, and ability to form hydrogen bonds, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties. This whitepaper outlines a robust synthetic approach to this compound, providing detailed methodologies and expected analytical outcomes to facilitate its synthesis and characterization in a laboratory setting.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, Methyl 4-amino-2-hydroxybenzoate. The pathway involves an initial acetylation of the amino group, followed by a regioselective chlorination of the aromatic ring.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
This procedure is adapted from a known method for the acetylation of Methyl 4-amino-2-hydroxybenzoate.[2]
-
Reagents and Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Acetyl chloride
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.
-
Add a solution of sodium bicarbonate (1.4 equivalents) in water.
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add acetyl chloride (1.4 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 5°C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.[2]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the product, Methyl 4-acetamido-2-hydroxybenzoate, as a white solid.[2] A yield of approximately 99% can be expected.[2]
-
Step 2: Synthesis of this compound
This protocol is based on the chlorination of a structurally similar compound, Methyl 4-acetamido-2-methoxybenzoate, using N-chlorosuccinimide (NCS).[3][4][5]
-
Reagents and Materials:
-
Methyl 4-acetamido-2-hydroxybenzoate
-
N,N-Dimethylformamide (DMF)
-
N-Chlorosuccinimide (NCS)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus.
-
-
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in N,N-dimethylformamide.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution.
-
Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours.[3][4]
-
Increase the temperature to 65°C and continue the reaction for an additional 4 hours.[3][4]
-
Upon completion, cool the reaction mixture to 0°C to induce crystallization.
-
Filter the crude product and wash with cold deionized water.
-
For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified solid to obtain the final product, this compound. A molar yield of over 90% has been reported for the analogous methoxy compound.[3][4]
-
Data Presentation
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₁₀H₁₀ClNO₄ | PubChem[6] |
| Molecular Weight | 243.64 g/mol | PubChem[6] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Predicted ¹H NMR | δ (ppm): 2.2 (s, 3H, -COCH₃), 3.9 (s, 3H, -OCH₃), 7.5 (s, 1H, Ar-H), 8.0 (s, 1H, Ar-H), 9.5 (br s, 1H, -NH), 10.5 (br s, 1H, -OH) | Predicted |
| Predicted ¹³C NMR | δ (ppm): 24 (-COCH₃), 52 (-OCH₃), 115, 120, 125, 128, 135, 150, 168 (-CONH), 170 (-COO) | Predicted |
| Mass Spec (m/z) | Expected [M]+ at 243.03 and [M+2]+ at 245.03 due to ³⁵Cl/³⁷Cl isotopes | Predicted |
| IR (cm⁻¹) | ~3300 (N-H), ~3100 (O-H), ~1700 (C=O, ester), ~1660 (C=O, amide) | Predicted |
Characterization Workflow
The successful synthesis of this compound requires rigorous characterization to confirm its identity and purity. The following workflow outlines the standard analytical procedures.
Caption: General workflow for the purification and characterization of the target compound.
Conclusion
This technical guide presents a feasible and detailed synthetic route for this compound, a compound with potential applications in medicinal chemistry. By providing step-by-step experimental protocols, predicted analytical data, and a clear characterization workflow, this document serves as a valuable resource for researchers aiming to synthesize and study this and other related substituted salicylic acid derivatives. The methodologies described are based on established and reliable chemical transformations, offering a high probability of success in a standard organic synthesis laboratory.
References
- 1. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]
- 6. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. The document outlines a plausible synthetic route, details the expected outcomes from key analytical techniques, and presents a logical workflow for confirming the molecular structure. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel organic compounds.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in its synthesis and subsequent investigation. This guide details the methodologies and data interpretation required for the unambiguous structural elucidation of this molecule.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from Methyl 4-amino-2-hydroxybenzoate. The first step involves the acetylation of the amino group, followed by regioselective chlorination of the aromatic ring.
Experimental Protocols
Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Intermediate)
-
Dissolution: Dissolve Methyl 4-amino-2-hydroxybenzoate in a suitable solvent such as ethyl acetate or dichloromethane.
-
Base Addition: Add a base, for example pyridine or triethylamine, to the solution to act as a scavenger for the acid byproduct.
-
Acetylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise while stirring.
-
Reaction: Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound (Final Product)
-
Dissolution: Dissolve the intermediate, Methyl 4-acetamido-2-hydroxybenzoate, in a polar aprotic solvent like acetonitrile or DMF.
-
Chlorination: Add N-Chlorosuccinimide (NCS) to the solution in a 1:1 molar ratio.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Structural Elucidation Workflow
The structural elucidation process involves a series of analytical techniques to confirm the molecular formula and connectivity of the synthesized compound.
A Comprehensive Technical Guide to Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, a compound of significant interest in pharmaceutical research and development. Primarily known as a process-related impurity and metabolite of active pharmaceutical ingredients (APIs) such as Metoclopramide and Prucalopride, understanding its chemical properties, synthesis, and biological relevance is crucial for drug safety and efficacy. This document details its molecular characteristics, outlines a probable synthetic pathway, discusses analytical methodologies for its detection and quantification, and explores its role within the broader context of drug development.
Chemical and Physical Properties
This compound is a chlorinated derivative of a substituted benzoic acid. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClNO₄ |
| Molecular Weight | 243.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | 24190-77-0 |
| Canonical SMILES | CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Cl |
Table 1: Key Chemical and Physical Properties of this compound.[1]
Synthesis and Manufacturing
Experimental Protocol: Proposed Synthesis
Step 1: Acetylation of Methyl 4-amino-2-hydroxybenzoate
This initial step involves the protection of the amino group via acetylation.
-
Materials: Methyl 4-amino-2-hydroxybenzoate, Acetyl chloride, Sodium bicarbonate, Ethyl acetate, Water.
-
Procedure:
-
Dissolve Methyl 4-amino-2-hydroxybenzoate in a mixture of ethyl acetate and water containing sodium bicarbonate.
-
Cool the mixture to 0°C.
-
Slowly add acetyl chloride to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield Methyl 4-acetamido-2-hydroxybenzoate.[5]
-
Step 2: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate
The second step introduces the chloro group at the 5-position of the benzene ring. This proposed method is based on the chlorination of the analogous methoxy compound.[2][3]
-
Materials: Methyl 4-acetamido-2-hydroxybenzoate, N-Chlorosuccinimide (NCS), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Methyl 4-acetamido-2-hydroxybenzoate in DMF.
-
Add N-Chlorosuccinimide (NCS) to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 40-65°C) for several hours to facilitate the chlorination.
-
Upon completion, cool the reaction mixture to induce crystallization of the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., deionized water).[2][3]
-
Role in Drug Development and Biological Significance
This compound is of particular importance in the context of drug development as a known impurity of Metoclopramide and Prucalopride.[1] The identification and control of such impurities are critical for ensuring the safety and efficacy of pharmaceutical products.
-
Metoclopramide: A dopamine D2 receptor antagonist used for its antiemetic and prokinetic properties.[6]
-
Prucalopride: A selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[7]
The presence of impurities can potentially impact the stability of the drug product and may have unintended pharmacological or toxicological effects. Regulatory bodies mandate stringent control over impurity levels in active pharmaceutical ingredients. Therefore, the synthesis and characterization of reference standards for impurities like this compound are essential for:
-
Analytical Method Development and Validation: To accurately detect and quantify the impurity in drug batches.
-
Stability Studies: To assess the degradation pathways of the API.
-
Toxicological Assessments: To determine the potential risks associated with the impurity.
References
- 1. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. Metoclopramide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
An In-depth Technical Guide on the Identification of Prucalopride Impurity 29 and Metoclopramide Impurity 62
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of Prucalopride Impurity 29. It also addresses the status of Metoclopramide Impurity 62, offering clarity on its official recognition and available data. This document is intended to support research, development, and quality control activities within the pharmaceutical industry.
Prucalopride Impurity 29: Identification and Characterization
Prucalopride is a selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[] As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. Prucalopride Impurity 29 is a known related substance of Prucalopride.
Chemical Identity
Based on information from various chemical suppliers, Prucalopride Impurity 29 is identified as 4-amino-5-chloro-N-(1-propylpiperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide .
Table 1: Chemical and Physical Properties of Prucalopride Impurity 29
| Property | Value | Source |
| Chemical Name | 4-amino-5-chloro-N-(1-propylpiperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | N/A |
| Molecular Formula | C17H24ClN3O2 | N/A |
| Molecular Weight | 337.85 g/mol | N/A |
| CAS Number | Not consistently available | N/A |
It is important to note that some sources have associated the designation "Prucalopride Impurity 29" with the CAS number 149466-67-1, which corresponds to "Methyl 4-acetamido-2,3-dihydro-1-benzofuran-7-carboxylate". This latter compound is likely a starting material or intermediate in the synthesis of Prucalopride or its analogues, rather than the impurity itself. Researchers should therefore exercise caution and confirm the identity of any standard they procure.
Potential Origin and Synthesis Pathway
Prucalopride Impurity 29 is likely formed as a process-related impurity during the synthesis of Prucalopride. The structure suggests it may arise from the use of 1-propylpiperidin-4-amine instead of the intended 1-(3-methoxypropyl)piperidin-4-amine during the amide coupling step with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Experimental Protocols for Identification
While a specific monograph for Prucalopride Impurity 29 is not publicly available, its identification and quantification can be achieved using analytical techniques developed for Prucalopride and its other impurities.[] The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
1.3.1. High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating Prucalopride from its impurities. The following is a general protocol based on published methods for Prucalopride succinate and its related substances.[2][3]
Table 2: General HPLC Method Parameters for Prucalopride Impurity Analysis
| Parameter | Condition |
| Column | C8 or C18, e.g., Waters Xbridge-C8 (150mm × 4.6mm, 3.5μm) |
| Mobile Phase A | 20mM Ammonium bicarbonate buffer |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) |
| Gradient Elution | A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10-20 µL |
| Detection | UV at approximately 227 nm |
1.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the definitive identification and structural elucidation of impurities.
Table 3: General LC-MS Method Parameters for Prucalopride Impurity Analysis
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer |
| Scan Mode | Full scan for identification and product ion scan (MS/MS) for structural fragmentation analysis. |
| Expected [M+H]+ | m/z 338.16 |
The fragmentation pattern obtained from MS/MS analysis of the peak corresponding to the impurity can be compared with the expected fragmentation of the proposed structure of Prucalopride Impurity 29 to confirm its identity.
Metoclopramide Impurity 62: Status and Identification
Metoclopramide is a dopamine receptor antagonist used to treat nausea and vomiting.[4] The control of impurities in metoclopramide is well-established and documented in various pharmacopoeias.
Official Impurities
The European Pharmacopoeia (EP) specifies a list of official impurities for Metoclopramide, designated as Impurities A, B, C, D, E, F, G, and H.[5] These are well-characterized compounds with available reference standards.
Status of Metoclopramide Impurity 62
Extensive searches of scientific literature, pharmacopoeial databases, and chemical supplier catalogs have not yielded any information on a substance specifically designated as "Metoclopramide Impurity 62". This designation does not appear to be an officially recognized name for a known impurity of metoclopramide.
It is possible that "Metoclopramide Impurity 62" is an internal, non-official designation used by a specific manufacturer or research laboratory. Without a chemical structure, CAS number, or any other identifying information, it is not possible to provide a technical guide on its identification, potential origin, or analytical protocols.
Researchers and professionals encountering this designation are advised to:
-
Seek clarification from the source of the designation to obtain the chemical structure or other identifying information.
-
Compare any unknown impurity peaks in their chromatograms with the retention times and mass spectra of the officially recognized metoclopramide impurities.
-
Consider forced degradation studies to generate potential degradation products and aid in the identification of unknown impurities.[4]
Conclusion
This technical guide has provided a detailed overview of the identification of Prucalopride Impurity 29 , identified as 4-amino-5-chloro-N-(1-propylpiperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide . While a specific official monograph is not available, established analytical techniques such as HPLC and LC-MS can be effectively employed for its identification and control.
Regarding Metoclopramide Impurity 62 , there is no publicly available information to identify this substance. It is likely a non-standard designation, and further information from the originating source is required for any meaningful characterization. Pharmaceutical scientists should rely on the officially recognized impurities listed in the relevant pharmacopoeias for the quality control of metoclopramide.
References
- 2. Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103728392A - Method for separating and measuring prucalopride succinate related substances by liquid chromatography - Google Patents [patents.google.com]
- 4. Metoclopramide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the multi-step synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate from the starting material 4-amino-2-hydroxybenzoic acid. This synthesis is achieved through a three-step process: esterification, acetylation, and chlorination.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The following protocols outline a reliable and efficient pathway for its preparation from commercially available 4-amino-2-hydroxybenzoic acid. The synthesis involves the initial protection of the carboxylic acid functionality via Fischer esterification, followed by the acetylation of the aromatic amino group, and finally, a regioselective chlorination of the activated aromatic ring.
Materials and Methods
Materials:
-
4-amino-2-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide
-
Sodium bicarbonate
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Acetyl chloride
-
Brine solution
-
Sodium sulfate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
N-Chlorosuccinimide (NCS)
-
Deionized water
Instrumentation:
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Experimental Protocols
The synthesis is performed in three main stages:
-
Step 1: Esterification of 4-amino-2-hydroxybenzoic acid to Methyl 4-amino-2-hydroxybenzoate.
-
Step 2: Acetylation of Methyl 4-amino-2-hydroxybenzoate to Methyl 4-acetamido-2-hydroxybenzoate.
-
Step 3: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate to this compound.
This protocol employs a Fischer esterification method.[1][2][3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-amino-2-hydroxybenzoic acid (e.g., 100 g, 0.654 mol) in anhydrous methanol (e.g., 1 L).[1]
-
Acid Catalysis: Slowly add concentrated sulfuric acid (e.g., 50 mL) to the suspension while stirring.[1]
-
Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere. Continue refluxing until all the solid material has dissolved (typically 24-48 hours).[1]
-
Work-up:
-
Cool the reaction mixture and reduce the volume to approximately 350 mL using a rotary evaporator.[1]
-
Neutralize the concentrated solution with 33% aqueous sodium hydroxide, followed by a 1 M sodium bicarbonate solution until the pH is neutral.[1]
-
Extract the product into diethyl ether (e.g., 3 x 250 mL).[1]
-
Wash the combined organic layers with 1 M sodium bicarbonate solution (e.g., 2 x 50 mL) and then with water (e.g., 2 x 50 mL).[1]
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield Methyl 4-amino-2-hydroxybenzoate.[1]
This protocol details the acetylation of the amino group.[5]
-
Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-amino-2-hydroxybenzoate (e.g., 50.7 g, 303.6 mmol) in ethyl acetate (750 mL). Add a solution of sodium bicarbonate (34.9 g) in water (250 mL).[5]
-
Cooling: Cool the biphasic mixture to 0°C with stirring.[5]
-
Acetylation: Slowly add acetyl chloride (29.7 mL, 415.5 mmol) dropwise to the cooled mixture over a period of 15 minutes.[5]
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[5]
-
Work-up:
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 4-acetamido-2-hydroxybenzoate as a white solid.[5]
This protocol is adapted from the chlorination of a similar methoxy-substituted analog using N-chlorosuccinimide (NCS).[6][7]
-
Reaction Setup: In a reaction flask, dissolve Methyl 4-acetamido-2-hydroxybenzoate (e.g., 50 g) in N,N-dimethylformamide (DMF) (e.g., 136 g).[6]
-
Chlorination: Add N-chlorosuccinimide (e.g., 50 g) to the solution.[6]
-
Heating: Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours. Then, increase the temperature to 65°C and continue the reaction for an additional 4 hours.[6]
-
Crystallization: Cool the reaction mixture to 0°C and allow the product to crystallize over 8 hours.[6]
-
Work-up and Isolation:
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Reagents | Solvent(s) | Reaction Conditions | Product | Yield |
| 1 | Esterification | 4-amino-2-hydroxybenzoic acid (100 g) | Methanol (1 L), H₂SO₄ (50 mL) | Methanol | Reflux, 24-48 h | Methyl 4-amino-2-hydroxybenzoate | ~62%[1] |
| 2 | Acetylation | Methyl 4-amino-2-hydroxybenzoate (50.7 g) | Acetyl chloride (29.7 mL), NaHCO₃ (34.9 g) | Ethyl acetate, Water | 0°C to RT, 2.25 h | Methyl 4-acetamido-2-hydroxybenzoate | 99%[5] |
| 3 | Chlorination | Methyl 4-acetamido-2-hydroxybenzoate (50 g) | N-Chlorosuccinimide (50 g) | DMF | 40°C for 5 h, then 65°C for 4 h | This compound | ~90% (expected, based on analog)[6] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical relationship of key chemical transformations in the synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]
Application Notes and Protocols: Chlorination of Methyl 4-Acetamido-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic chlorination of methyl 4-acetamido-2-hydroxybenzoate. This reaction is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol focuses on the use of N-chlorosuccinimide (NCS) as a mild and effective chlorinating agent. Alternative conditions using sulfuryl chloride are also discussed. This guide includes a comprehensive experimental procedure, data on expected yields for analogous substrates, and a visual representation of the experimental workflow to ensure reproducibility and safety in a laboratory setting.
Introduction
Methyl 4-acetamido-2-hydroxybenzoate is a substituted aromatic compound of interest in medicinal chemistry and materials science. The introduction of a chlorine atom onto the aromatic ring can significantly alter its biological activity and chemical properties. Electrophilic aromatic substitution is the primary mechanism for this transformation. Due to the presence of activating hydroxyl and acetamido groups, the aromatic ring is susceptible to chlorination under relatively mild conditions. N-chlorosuccinimide (NCS) is a preferred reagent for this purpose as it is a stable solid that is easier and safer to handle compared to gaseous chlorine or corrosive liquids like sulfuryl chloride.[1][2] The regioselectivity of the chlorination is directed by the existing substituents, with the chlorine atom expected to add ortho or para to the powerful ortho, para-directing hydroxyl group.
Data Presentation
The following table summarizes typical yields obtained for the chlorination of structurally similar aromatic compounds using N-chlorosuccinimide under various conditions. This data serves as a reference for the expected outcome of the protocol described below.
| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Chloroacetanilide | NCS/HCl | Water | 25 | 1.5 - 3.0 | 86 | [3] |
| 2,4-Dihydroxybenzoic acid | NCS | Water | 25 | - | - | [4] |
| 3,5-Dihydroxybenzoic acid | NCS | Water | 25 | - | - | [4] |
| 2,6-Dihydroxybenzoic acid | NCS | Water | 25 | - | - | [4] |
| 3-Methoxyaniline | NCS | Acetonitrile | 75 | 1 | - | [1] |
| 2-Hydroxypyridine | NCS | Acetonitrile | 75 | 1 | - | [1] |
Experimental Protocols
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is based on established procedures for the chlorination of activated aromatic rings.[5]
Materials:
-
Methyl 4-acetamido-2-hydroxybenzoate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or other suitable aprotic solvent like DMF or THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile (approximately 10-20 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.05 - 1.2 eq) portion-wise at room temperature. The reaction is typically carried out at room temperature, but gentle heating (e.g., to 40-50 °C) may be necessary to increase the reaction rate.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material and product can be visualized under a UV lamp. The reaction is complete when the starting material spot is no longer visible on the TLC plate.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Alternative Chlorination using Sulfuryl Chloride (SO₂Cl₂) (Use with extreme caution)
Sulfuryl chloride is a more reactive and hazardous chlorinating agent.[6] This protocol should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Methyl 4-acetamido-2-hydroxybenzoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM) or other inert solvent
-
Inert gas (e.g., nitrogen or argon)
-
Ice bath
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane. Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Slowly add sulfuryl chloride (1.0 - 1.1 eq) dropwise to the cooled, stirred solution. Monitor the reaction for gas evolution (HCl and SO₂).
-
Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution while the flask is still in the ice bath.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Characterization: Follow the purification and characterization steps as outlined in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the chlorination of methyl 4-acetamido-2-hydroxybenzoate.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-chlorosuccinimide is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Sulfuryl chloride is highly corrosive and toxic. It reacts violently with water. Handle with extreme caution under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for the quantification of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate.
1. Introduction
This compound is a chemical compound with the molecular formula C₁₀H₁₀ClNO₄ and a molecular weight of approximately 243.64 g/mol [1]. As an important intermediate and potential impurity in pharmaceutical manufacturing, a reliable and accurate analytical method is essential for its quantification and quality control. This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for this purpose. The method is developed based on established protocols for structurally similar aromatic and benzoate compounds.
2. Experimental Protocol
This section provides a detailed methodology for the analysis of this compound.
2.1. Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, quaternary or binary pump, autosampler, and column oven is suitable.
-
Column: A C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid or Hydrochloric Acid (for pH adjustment)
-
This compound Reference Standard
-
2.2. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Setting |
| HPLC System | HPLC with UV Detector |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (50:50, v/v), pH adjusted to 3.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2.3. Preparation of Solutions
-
Mobile Phase Preparation: Mix equal volumes of HPLC-grade methanol and water. Adjust the pH of the aqueous component to 3.0 with dilute phosphoric acid before mixing. Degas the final mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug samples, dissolve a known quantity in methanol to achieve a theoretical concentration within the calibration range. For formulations, a suitable extraction method may be required, followed by filtration through a 0.45 µm syringe filter to remove particulates.
3. HPLC Analysis Workflow
The general workflow for performing the analysis is outlined below.
Caption: General experimental workflow for HPLC analysis.
4. Method Development and Optimization Strategy
While the proposed conditions serve as an excellent starting point, method optimization may be necessary to achieve desired performance characteristics like resolution, peak shape, and run time.
Caption: Logical workflow for HPLC method optimization.
5. Method Validation Protocol
The optimized analytical method must be validated to ensure it is suitable for its intended purpose.[2][3] Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.
Caption: Key parameters for HPLC method validation.
5.1. Validation Parameters and Acceptance Criteria
The following tables summarize the experiments and typical acceptance criteria for method validation.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol: Inject blank (mobile phase), placebo (formulation matrix without analyte), and a spiked sample.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the main analyte peak.
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][4]
-
Protocol: Analyze 5-6 standard solutions across a range (e.g., 50% to 150% of the expected sample concentration). Plot peak area versus concentration.
-
Data Presentation:
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 |
| 1.0 | Data | Data | Data |
| 5.0 | Data | Data | Data |
| 10.0 | Data | Data | Data |
| 25.0 | Data | Data | Data |
| 50.0 | Data | Data | Data |
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
Precision: Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[2]
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.[2]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Data Presentation:
| Precision Level | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | %RSD |
| Repeatability | Conc. | Conc. | Conc. | Conc. | Conc. | Conc. | Data | Data |
| Intermediate | Conc. | Conc. | Conc. | Conc. | Conc. | Conc. | Data | Data |
-
Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.
-
Protocol: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | Data | Data | Data |
| 100% | Data | Data | Data |
| 120% | Data | Data | Data |
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]
-
Protocol: Can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak or by using the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: Typically, S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]
-
Protocol: Introduce small changes to the method parameters one at a time (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution, retention time) should remain within acceptable limits.
References
Application Notes and Protocols: Methyl 4-acetamido-5-chloro-2-hydroxybenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is a chemical entity of significant interest in medicinal chemistry, not as a therapeutic agent itself, but primarily as a known impurity and potential metabolite of the gastrointestinal prokinetic agents, Prucalopride and Metoclopramide.[1] Its presence in the final drug product must be carefully monitored and controlled to ensure safety and efficacy. This document provides a comprehensive overview of its relevance in pharmaceutical development, including its synthesis (by analogy to a closely related compound), its role as an impurity, and general protocols for its analysis.
Introduction
This compound, designated as "Prucalopride Impurity 29" and "Metoclopramide Impurity 62," represents a critical quality attribute in the manufacturing of these widely used drugs.[1] The study of such impurities is a fundamental aspect of medicinal chemistry and pharmaceutical sciences, ensuring that drug products meet stringent regulatory standards. Understanding the formation, characterization, and potential biological impact of impurities is paramount for patient safety.
While direct pharmacological studies on this compound are not extensively reported in the public domain, its structural similarity to other pharmacologically active benzamides and salicylates suggests a potential for biological activity that warrants investigation, particularly in the context of toxicology and off-target effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClNO₄ |
| Molecular Weight | 243.64 g/mol |
| CAS Number | 24190-77-0 |
| Appearance | White to off-white solid (predicted) |
| IUPAC Name | This compound |
Role as a Pharmaceutical Impurity
The primary context for the study of this compound is its classification as a process-related impurity or degradation product in the synthesis of Prucalopride and Metoclopramide.
dot
The formation of such impurities can occur during various stages of the manufacturing process or upon storage. Their control is mandated by regulatory bodies like the FDA and EMA, with strict limits on allowable levels in the final drug substance.
Experimental Protocols
Synthesis of a Structurally Related Analog: Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Objective: To synthesize Methyl 4-acetamido-5-chloro-2-methoxybenzoate via chlorination of Methyl 4-acetamido-2-methoxybenzoate.
Materials:
-
Methyl 4-acetamido-2-methoxybenzoate
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Reaction flask (1L)
-
Stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a 1L reaction flask, add 136g of N,N-dimethylformamide (DMF) as the solvent.[2]
-
Add 50g of Methyl 4-acetamido-2-methoxybenzoate to the flask and stir until completely dissolved.[2]
-
Add 50g of N-chlorosuccinimide (NCS) to the solution.[2]
-
Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours with continuous stirring.[2]
-
Increase the temperature to 65°C and continue the reaction for an additional 4 hours.[2]
-
After the reaction is complete, cool the mixture to 0°C and allow it to crystallize for 8 hours.[2][3]
-
Filter the crude product, recovering the DMF mother liquor for potential reuse.[3]
-
Wash the crude product with 100g of deionized water. Heat the suspension to 50°C for 4 hours.[2]
-
Cool the mixture to 5°C and filter the purified solid.[2]
-
Dry the solid to obtain the final product, Methyl 4-acetamido-5-chloro-2-methoxybenzoate.[2]
dot
General Protocol for Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
The detection and quantification of this compound as an impurity in a drug substance would typically be performed using a validated stability-indicating HPLC method. The following is a general protocol outline.
Objective: To detect and quantify this compound in a drug sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer, adjusted to a suitable pH)
-
Reference standard of this compound
-
Drug substance to be tested
Chromatographic Conditions (Illustrative Example):
-
Mobile Phase: A gradient of Buffer and Acetonitrile. The exact gradient program would need to be developed and optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 230 nm)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the drug substance in the same solvent as the standard to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity using the calibration curve.
dot
Biological Significance and Future Perspectives
The metabolism of Metoclopramide is known to be mediated by cytochrome P450 enzymes, particularly CYP2D6.[5][6][7] Variations in the activity of these enzymes can lead to altered metabolite profiles, which may have clinical implications. While the specific biological activity of this compound is not well-characterized, its structural relationship to salicylic acid derivatives suggests that it could potentially possess anti-inflammatory or other biological properties.
Future research should focus on:
-
The definitive synthesis and characterization of this compound.
-
In vitro and in vivo studies to determine its pharmacological and toxicological profile.
-
Investigation of its metabolic pathways and the enzymes involved in its formation from the parent drugs.
-
Development and validation of sensitive analytical methods for its routine monitoring in pharmaceutical products.
Conclusion
This compound serves as a pertinent example of the importance of impurity profiling in medicinal chemistry and drug development. While it is not a therapeutic agent, its role as an impurity in Prucalopride and Metoclopramide necessitates a thorough understanding of its chemical properties and analytical determination. The protocols and information provided herein are intended to guide researchers in the synthesis of related structures and the analytical control of this and similar impurities, ultimately contributing to the development of safer and more effective medicines.
References
- 1. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]
- 5. Metoclopramide [medschool.cuanschutz.edu]
- 6. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate as a versatile building block for the synthesis of novel quinazolinone and benzoxazine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential antimicrobial and antitumor applications.
Introduction to this compound
This compound is a substituted aromatic compound that possesses key functional groups amenable to cyclization reactions. Its structure, featuring an ortho-hydroxybenzoic acid moiety and an acetamido group, makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The presence of the chloro and acetamido groups offers opportunities for further structural modifications to modulate the biological activity of the resulting compounds.
Synthesis of Novel Heterocycles
This section outlines the proposed synthetic pathways for the preparation of quinazolinone and benzoxazine derivatives from this compound.
Synthesis of Substituted Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer activities.[1][2][3] The synthesis of a 7-acetamido-6-chloro-2-substituted-2,3-dihydroquinazolin-4(1H)-one can be achieved through a cyclocondensation reaction.
Experimental Workflow:
Figure 1: Proposed workflow for the synthesis of substituted quinazolinone derivatives.
Protocol: Synthesis of 7-acetamido-6-chloro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
-
Hydrolysis of the Ester: To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1), add sodium hydroxide (2.0 eq). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and acidify with 1N HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 4-acetamido-5-chloro-2-hydroxybenzoic acid.
-
Amidation: The resulting acid is converted to the corresponding benzamide. A standard procedure involves the conversion to the acid chloride using thionyl chloride, followed by reaction with aqueous ammonia.
-
Cyclocondensation: A mixture of the 4-acetamido-5-chloro-2-aminobenzamide (1.0 eq) and benzaldehyde (1.1 eq) in ethanol is refluxed in the presence of a catalytic amount of acetic acid for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the desired quinazolinone derivative.
Quantitative Data (Hypothetical):
| Step | Reactant | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | NaOH | MeOH/H₂O | 5 | 80 | 92 |
| 2 | 4-Acetamido-5-chloro-2-hydroxybenzoic acid | 1. SOCl₂ 2. NH₄OH | Toluene | 6 | 110 | 85 |
| 3 | 4-Acetamido-5-chloro-2-aminobenzamide | Benzaldehyde | Ethanol | 10 | 78 | 78 |
Synthesis of Substituted Benzoxazine Derivatives
Benzoxazines are another important class of heterocycles with demonstrated antimicrobial and other biological activities.[4][5][6] The synthesis of a 6-acetamido-7-chloro-2H-benzo[d][1][7]oxazin-2-one can be achieved through a reaction with a suitable cyclizing agent. A plausible route involves the reaction of the starting hydroxamic acid with a phosgene equivalent.
Experimental Workflow:
Figure 2: Proposed workflow for the synthesis of substituted benzoxazine derivatives.
Protocol: Synthesis of 6-acetamido-7-chloro-2H-benzo[d][1][7]oxazin-2-one
-
Formation of the Hydroxamic Acid: A solution of this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in methanol is treated with a solution of sodium hydroxide (2.0 eq) in water. The mixture is refluxed for 6-8 hours. After cooling, the solution is acidified with dilute HCl to precipitate the hydroxamic acid. The solid is filtered, washed with water, and dried.
-
Cyclization: The hydroxamic acid (1.0 eq) is dissolved in anhydrous THF, and a base such as triethylamine (2.2 eq) is added. The mixture is cooled to 0 °C, and a solution of triphosgene (0.4 eq) in THF is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data (Hypothetical):
| Step | Reactant | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | NH₂OH·HCl, NaOH | Methanol | 7 | 65 | 88 |
| 2 | 4-Acetamido-5-chloro-N,2-dihydroxybenzamide | Triphosgene, Et₃N | THF | 14 | 25 | 75 |
Potential Biological Activities and Signaling Pathways
Antitumor Activity of Quinazolinone Derivatives
Substituted quinazolinones have been shown to induce apoptosis in cancer cells through various signaling pathways.[1][2][8] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Signaling Pathway:
Figure 3: Proposed signaling pathways for the antitumor activity of quinazolinone derivatives.
The synthesized quinazolinone derivatives are proposed to induce apoptosis by:
-
Activating the extrinsic pathway through the upregulation of death receptors, leading to the activation of caspase-8.[2]
-
Triggering the intrinsic pathway by modulating the expression of Bcl-2 family proteins, causing mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspase-9.[2][8]
-
Both pathways converge on the activation of executioner caspases-3 and -7, leading to programmed cell death.
-
Additionally, these compounds may inhibit pro-survival pathways such as NF-κB and PI3K/AKT, further sensitizing cancer cells to apoptosis.[2][9]
Antimicrobial Activity of Benzoxazine Derivatives
Benzoxazine derivatives have emerged as promising antimicrobial agents.[4][5][6] Their mechanism of action is believed to involve the disruption of bacterial cell integrity and function.
Mechanism of Action:
Figure 4: Proposed antimicrobial mechanism of action for benzoxazine derivatives.
The antimicrobial activity of the synthesized benzoxazine derivatives may be attributed to:
-
Hydrophobic interactions with the bacterial cell membrane, leading to its disruption and increased permeability.[5][6]
-
Inhibition of essential bacterial enzymes , such as DNA gyrase (a topoisomerase), which is crucial for DNA replication.[10]
-
The presence of the chloro and acetamido groups on the benzoxazine ring could enhance these interactions and contribute to the overall antimicrobial potency.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel quinazolinone and benzoxazine heterocycles. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of these promising compounds for potential applications in drug discovery and development. Further optimization of reaction conditions and exploration of a wider range of substituents are encouraged to generate a diverse library of compounds for comprehensive structure-activity relationship (SAR) studies.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization and Biological Screening of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the derivatization of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate and its subsequent evaluation for potential biological activities. The protocols outlined herein are designed to enable researchers to synthesize novel derivatives of this scaffold and to screen them for antimicrobial and anticancer properties. Detailed methodologies for chemical synthesis, antimicrobial susceptibility testing, and cancer cell cytotoxicity assays are provided. Furthermore, this guide includes protocols for investigating potential mechanisms of action, specifically the inhibition of the EGFR signaling pathway and CBP/p300 histone acetyltransferase activity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation.
Introduction
Substituted benzamides and salicylates represent important classes of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] this compound is a salicylate derivative with a substitution pattern that suggests potential for further chemical modification to explore and optimize its therapeutic properties. The presence of a reactive phenolic hydroxyl group and the potential for modification of the acetamido and ester moieties offer multiple avenues for creating a library of novel compounds for biological screening.
Recent studies on similar structures have indicated that salicylates may exert their anticancer effects through various mechanisms, including the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway and the modulation of epigenetic enzymes such as p300/CBP histone acetyltransferases (HATs).[3][4][5][6] Furthermore, benzamide derivatives have shown promise as antibacterial agents.[7] This document provides a framework for the systematic derivatization of this compound and its evaluation against these key biological targets.
Derivatization Strategy
The primary synthetic strategy involves the chlorination of a readily available precursor, Methyl 4-acetamido-2-hydroxybenzoate. This precursor can be synthesized from Methyl 4-amino-2-hydroxybenzoate.[8] The subsequent derivatization can be focused on the phenolic hydroxyl group to generate a library of ether or ester analogs.
Synthesis of this compound
The proposed synthesis is a two-step process starting from Methyl 4-amino-2-hydroxybenzoate.
Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate [8]
This step involves the acetylation of the amino group of Methyl 4-amino-2-hydroxybenzoate.
Step 2: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate
This step is adapted from a similar chlorination reaction of a methoxy-analog.[9][10] It involves the electrophilic aromatic substitution using N-chlorosuccinimide (NCS) to introduce a chlorine atom at the 5-position of the benzene ring.
Biological Screening Protocols
A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized derivatives.
Antimicrobial Susceptibility Testing
The initial screening should assess the antibacterial activity of the compounds against a panel of representative Gram-positive and Gram-negative bacteria.
3.1.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [6]
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
3.1.2. Minimum Bactericidal Concentration (MBC) Assay
To determine if a compound is bacteriostatic or bactericidal, the MBC assay is performed as a follow-up to the MIC assay.
Anticancer Activity Screening
Compounds will be screened for their cytotoxic effects on various cancer cell lines.
3.2.1. Cell Viability Assay (MTT Assay) [11]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
3.2.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.
Mechanism of Action Studies
For compounds showing significant anticancer activity, further assays can be performed to elucidate their mechanism of action.
3.3.1. EGFR Phosphorylation Assay [1][3][4]
This assay determines if the compounds can inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key step in its activation.
3.3.2. CBP/p300 Histone Acetyltransferase (HAT) Assay [12][13]
This assay measures the ability of the compounds to inhibit the activity of the p300/CBP histone acetyltransferases, which are important regulators of gene expression.
Data Presentation
All quantitative data from the biological assays should be recorded and presented in a clear and organized manner to facilitate comparison between derivatives.
Table 1: Antimicrobial Activity of Benzamide Derivatives (Illustrative Data)
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 64 | >128 | |
| Derivative 2 | Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 32 | 64 | |
| Ciprofloxacin | Staphylococcus aureus | 1 | 2 |
| (Control) | Escherichia coli | 0.5 | 1 |
Table 2: Cytotoxicity of Salicylate Derivatives against Cancer Cell Lines (Illustrative Data)
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast Cancer) | 25.5 |
| A549 (Lung Cancer) | 42.1 | |
| Derivative 2 | MCF-7 (Breast Cancer) | 15.8 |
| A549 (Lung Cancer) | 33.7 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
| (Control) | A549 (Lung Cancer) | 1.2 |
Table 3: Inhibition of EGFR Phosphorylation and CBP/p300 HAT Activity (Illustrative Data)
| Compound | EGFR Phosphorylation IC50 (µM) | CBP HAT Activity IC50 (µM) | p300 HAT Activity IC50 (µM) |
| Derivative 1 | 18.2 | > 100 | > 100 |
| Derivative 2 | 9.7 | 45.3 | 52.1 |
| Gefitinib (EGFRi) | 0.05 | - | - |
| C646 (HATi) | - | 10 | 15 |
Experimental Protocols
Synthesis of this compound
Protocol 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate [8]
-
Dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.
-
Add a solution of sodium bicarbonate (1.4 equivalents) in water.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.4 equivalents) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
Protocol 2: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate
-
Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents).
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Antimicrobial Assays
Protocol 3: Broth Microdilution MIC Assay [6]
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Cytotoxicity Assays
Protocol 4: MTT Cell Viability Assay [11]
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Mechanism of Action Assays
Protocol 5: EGFR Phosphorylation Assay [1]
-
Culture cancer cells (e.g., A431) to 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Perform an ELISA or Western blot using antibodies specific for phosphorylated EGFR (e.g., Tyr1068) and total EGFR.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Protocol 6: In Vitro Histone Acetyltransferase (HAT) Assay [13]
-
Set up a reaction mixture containing recombinant p300/CBP enzyme, a histone H3 peptide substrate, and [3H]-acetyl-CoA in assay buffer.
-
Add various concentrations of the test compounds.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [3H]-acetyl-CoA.
-
Measure the incorporated radioactivity using a scintillation counter to determine HAT activity.
Visualizations
References
- 1. HTRF Human Phospho-EGFR (Tyr1068) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 5. mesoscale.com [mesoscale.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 9. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 10. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of 4-amino-5-chloro-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the N-acylation of methyl 4-amino-5-chloro-2-hydroxybenzoate, a key transformation in the synthesis of various biologically active compounds. The selective acylation of the amino group in the presence of a hydroxyl group is a critical step in the elaboration of this scaffold for drug discovery and development. The protocols provided are based on established methodologies for the acylation of substituted aminophenols and can be adapted for various acylating agents.
Data Presentation
The following table summarizes typical reaction parameters for the N-acetylation of aromatic amines, which can be used as a starting point for the acylation of methyl 4-amino-5-chloro-2-hydroxybenzoate. Please note that optimal conditions may vary and require empirical determination.
| Acylating Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Acetic Anhydride | Pyridine | Pyridine | 0 to RT | 2 - 6 | 85 - 95 |
| Acetyl Chloride | Dichloromethane | Triethylamine | 0 to RT | 1 - 4 | 80 - 90 |
| Acetic Anhydride | Water | Sodium Acetate | RT | 2 - 5 | 75 - 85 |
Experimental Protocols
Two primary methods are presented for the N-acylation of methyl 4-amino-5-chloro-2-hydroxybenzoate. Method A employs anhydrous conditions with a tertiary amine base, while Method B utilizes aqueous basic conditions.
Method A: Acylation in an Anhydrous Organic Solvent
This protocol is suitable for acylation with acyl chlorides or anhydrides and is designed to minimize O-acylation by conducting the reaction at low temperatures.
Materials:
-
Methyl 4-amino-5-chloro-2-hydroxybenzoate
-
Acylating agent (e.g., Acetyl chloride or Acetic anhydride, 1.1 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or Pyridine (1.5 - 2.0 equivalents)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask purged with nitrogen or argon, dissolve methyl 4-amino-5-chloro-2-hydroxybenzoate (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Method B: Acylation in an Aqueous Medium
This protocol is particularly useful for acetylation with acetic anhydride and offers a more environmentally friendly alternative to chlorinated solvents.
Materials:
-
Methyl 4-amino-5-chloro-2-hydroxybenzoate
-
Acetic Anhydride (1.1 - 1.2 equivalents)
-
Sodium Acetate (1.5 equivalents)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Suspend methyl 4-amino-5-chloro-2-hydroxybenzoate (1.0 equivalent) in deionized water in an Erlenmeyer flask.
-
In a separate beaker, dissolve sodium acetate (1.5 equivalents) in a minimal amount of deionized water.
-
Add the sodium acetate solution to the suspension of the starting material and stir.
-
Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours after the addition is complete.
-
The product may precipitate out of the solution. If not, the product can be induced to crystallize by further cooling or by the addition of a small amount of ethanol.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-acylated product.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of this chemical transformation in the context of drug development.
Caption: Experimental workflow for the N-acylation of methyl 4-amino-5-chloro-2-hydroxybenzoate.
Caption: Logical relationship of N-acylation in the synthesis of potential drug candidates.
References
"application of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate in fragment-based drug discovery"
Application Notes and Protocols for Fragment-Based Drug Discovery
Topic: Application of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate in Fragment-Based Drug Discovery
Disclaimer: Publicly available scientific literature and databases do not currently detail the direct application of this compound in fragment-based drug discovery (FBDD). The following Application Notes and Protocols are presented as a hypothetical guide to illustrate how a fragment with its structural characteristics could be utilized within a typical FBDD workflow, based on established principles of the methodology.
Introduction to this compound as a Potential Fragment
This compound is a small organic molecule with physicochemical properties that make it a candidate for inclusion in a fragment library for FBDD campaigns.[1] Fragment-based drug discovery is a powerful method for identifying lead compounds by screening low-molecular-weight compounds (fragments) that typically bind with low affinity to a biological target.[2][3][4] These initial hits can then be optimized into more potent, drug-like molecules.[2][5]
The structural features of this compound, such as its substituted aromatic ring, hydrogen bond donors and acceptors (hydroxyl, acetamido groups), and a reactive methyl ester handle, provide multiple points for potential interaction with a protein target and for subsequent chemical elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, are presented below. These properties are crucial for assessing the fragment's suitability for screening and its potential for development into a lead compound.
| Property | This compound | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Reference |
| Molecular Formula | C10H10ClNO4 | C11H12ClNO4 | [1] |
| Molecular Weight | 243.64 g/mol | 257.67 g/mol | [1] |
| Appearance | - | White to light beige fine crystalline powder | [6][7] |
| Melting Point | - | 153-156°C | [6] |
| Water Solubility | - | Approx. 1.14 g/L at 25°C | [6] |
| Other Solubilities | - | Slightly soluble in DMSO and methanol | [6] |
Hypothetical FBDD Workflow
The following diagram illustrates a typical workflow for an FBDD campaign utilizing a fragment like this compound.
Caption: Hypothetical Fragment-Based Drug Discovery Workflow.
Experimental Protocols
The following are detailed, generalized protocols for key experiments in an FBDD campaign.
Protocol 1: Thermal Shift Assay (TSA) for Primary Screening
Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.
Materials:
-
Target protein (e.g., 2 µM in a suitable buffer)
-
Fragment library stock solutions (e.g., 10 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.
-
Dispense the master mix into the wells of the PCR plate.
-
Add the fragments from the library to the wells to a final concentration of, for example, 200 µM. Include appropriate controls (e.g., protein with DMSO, buffer only).
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
Analyze the data to determine the melting temperature (Tm) of the protein in the presence of each fragment. A significant positive shift in Tm indicates fragment binding.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
Objective: To confirm the binding of hit fragments to the target protein and to determine binding affinity and kinetics.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
Hit fragments identified from primary screening
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the hit fragment in running buffer.
-
Inject the fragment solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the SPR sensorgrams, which measure the change in refractive index upon fragment binding.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 3: NMR Spectroscopy (Saturation Transfer Difference - STD) for Binding Mode Analysis
Objective: To identify which parts of a fragment are in close contact with the target protein, providing information for structure-based design.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Target protein
-
Hit fragment
-
Deuterated buffer
Procedure:
-
Prepare two samples: one containing the protein and the fragment, and a reference sample with only the fragment.
-
Acquire a 1D proton NMR spectrum of the reference sample.
-
For the protein-fragment sample, perform the STD NMR experiment. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the bound fragment.
-
Acquire a reference spectrum with the saturation frequency set far from any protein or ligand signals.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein. The intensity of the signals provides information about the binding epitope.
Hypothetical Signaling Pathway and Fragment Interaction
The following diagram illustrates a hypothetical signaling pathway that could be targeted and how a fragment might interact with a key protein in that pathway. For instance, a kinase is a common target in drug discovery.
Caption: Hypothetical Kinase Inhibition by a Fragment Hit.
Synthesis of this compound Derivatives
While the synthesis of this compound itself is not detailed in the provided search results, the synthesis of the related methoxy compound is described.[6][7][8] A common synthetic route involves the chlorination of a precursor using N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF).[6][7] For a hit-to-lead campaign, derivatives of the initial fragment would be synthesized to explore the structure-activity relationship. The hydroxyl and acetamido groups, as well as the aromatic ring, could be modified to improve binding affinity and selectivity.
Conclusion
While there is no direct evidence for the use of this compound in FBDD, its structural and physicochemical properties make it a plausible candidate for inclusion in a fragment library. The protocols and workflows outlined above provide a general framework for how this or similar fragments could be screened and advanced in a drug discovery program. Successful FBDD campaigns rely on the integration of biophysical screening methods, structural biology, and medicinal chemistry to evolve low-affinity fragments into potent lead compounds.[2][5][9]
References
- 1. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Application of Fragment-Based Drug Discovery to Versatile Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 8. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is a two-step process commencing with the acetylation of Methyl 4-amino-2-hydroxybenzoate to yield Methyl 4-acetamido-2-hydroxybenzoate. The subsequent step involves the regioselective chlorination of this intermediate at the 5-position. The protocols provided are designed to be scalable for laboratory and pilot-plant production.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a chlorinated salicylic acid backbone with an acetamido group, makes it a versatile precursor for the synthesis of more complex molecules. A reliable and scalable synthesis is therefore of significant interest. The synthetic approach detailed herein is a robust two-step process that is amenable to larger-scale production.
Overall Reaction Scheme
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
This protocol is adapted from a known procedure for the acetylation of Methyl 4-amino-2-hydroxybenzoate.[1]
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Methyl 4-amino-2-hydroxybenzoate | 4136-97-4 | 167.16 | 1.0 |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
| Water | 7732-18-5 | 18.02 | - |
| Sodium Bicarbonate | 144-55-8 | 84.01 | 1.37 |
| Acetyl Chloride | 75-36-5 | 78.50 | 1.37 |
| Brine Solution | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - |
Procedure:
-
To a stirred solution of water and sodium bicarbonate in a reaction vessel, add a solution of Methyl 4-amino-2-hydroxybenzoate in ethyl acetate.
-
Cool the mixture to 0°C.
-
Slowly add acetyl chloride to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0-5°C.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Expected Yield: Approximately 99%.[1]
Step 2: Synthesis of this compound
This proposed protocol is based on the chlorination of the analogous methoxy compound, Methyl 4-acetamido-2-methoxybenzoate, using N-chlorosuccinimide (NCS). The ortho-para directing effect of the hydroxyl and acetamido groups is expected to favor chlorination at the 5-position.
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Methyl 4-acetamido-2-hydroxybenzoate | 4093-28-1 | 209.19 | 1.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 1.0-1.1 |
| Deionized Water | 7732-18-5 | 18.02 | - |
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 4-acetamido-2-hydroxybenzoate in N,N-dimethylformamide (DMF).
-
To this solution, add N-chlorosuccinimide in one portion.
-
Heat the reaction mixture to 40-50°C and maintain for 4-6 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to 0-5°C to induce crystallization.
-
Filter the precipitated crude product.
-
Wash the crude product with cold deionized water.
-
Dry the product under vacuum to yield this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Methyl 4-amino-2-hydroxybenzoate | C₈H₉NO₃ | 167.16 | Starting Material |
| Methyl 4-acetamido-2-hydroxybenzoate | C₁₀H₁₁NO₄ | 209.19 | Intermediate |
| This compound | C₁₀H₁₀ClNO₄ | 243.64 | Final Product |
Visualizations
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.
-
N-Chlorosuccinimide (NCS) is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Conduct all reactions in a well-ventilated fume hood.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Chlorination for Methyl 4-acetamido-2-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chlorination of methyl 4-acetamido-2-hydroxybenzoate. The following sections offer detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and reproducible synthesis of methyl 4-acetamido-5-chloro-2-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the chlorination of methyl 4-acetamido-2-hydroxybenzoate?
A1: The chlorination is an electrophilic aromatic substitution reaction. The starting material has three substituents on the benzene ring: a hydroxyl group (-OH), an acetamido group (-NHCOCH₃), and a methyl ester group (-COOCH₃). Both the -OH and -NHCOCH₃ groups are strongly activating and ortho-, para-directing. The -COOCH₃ group is deactivating and meta-directing. The powerful activating effect of the hydroxyl group is expected to direct the incoming electrophile (Cl⁺) to the positions ortho to it, which are C3 and C5. Due to steric hindrance from the adjacent methyl ester at C2, the primary product formed is This compound .
Q2: Which chlorinating agents are most effective for this reaction?
A2: N-Chlorosuccinimide (NCS) is a highly effective and commonly used reagent for the chlorination of activated aromatic rings like phenols.[1][2] It is a solid, easy-to-handle reagent that acts as a source of electrophilic chlorine (Cl⁺) under mild conditions.[1] Other reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas could also be used, but NCS generally offers better selectivity and safer handling for this type of substrate.
Q3: What are typical solvents and reaction temperatures?
A3: Polar aprotic solvents are typically used. A procedure for a very similar substrate, methyl 4-acetamido-2-methoxybenzoate, successfully uses N,N-dimethylformamide (DMF) as the solvent.[3][4] Other potential solvents include acetonitrile (ACN) or dichloromethane (DCM). The reaction is often performed at moderately elevated temperatures, for example, starting at 40°C and potentially increasing to 65°C to ensure completion.[3][4]
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting material and the chlorinated product. The spots can be visualized under UV light. The disappearance of the starting material spot indicates the completion of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What is the general mechanism of action for chlorination with NCS?
A5: In the presence of an electron-rich aromatic ring, NCS serves as an electrophilic chlorinating agent. The reaction proceeds via a two-step electrophilic aromatic substitution mechanism.[5] First, the aromatic ring attacks the electrophilic chlorine atom of NCS, disrupting aromaticity and forming a resonance-stabilized carbocation intermediate (a sigma complex).[5] In the second, faster step, a base (which can be the succinimide anion or solvent) removes a proton from the carbon bearing the new chlorine atom, restoring aromaticity and yielding the final chlorinated product.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chlorination of methyl 4-acetamido-2-hydroxybenzoate.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
|---|---|
| Insufficient Reagent Activity | Ensure the N-Chlorosuccinimide (NCS) is pure and has been stored properly in a cool, dry place. Using a fresh bottle is recommended. |
| Low Reaction Temperature | Gradually increase the reaction temperature. A stepwise increase from 40°C to 65°C has been shown to be effective for a similar substrate.[3][4] Monitor the reaction by TLC at each temperature increment. |
| Insufficient Reaction Time | Allow the reaction to stir for a longer period. Monitor every 1-2 hours by TLC until the starting material is consumed. A total reaction time of up to 9 hours has been reported.[3][4] |
| Inhibitors Present | Ensure all glassware is clean and dry and that solvents are of appropriate purity. Trace impurities can sometimes interfere with catalytic or electrophilic reactions. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Recommended Solution |
|---|---|
| Over-chlorination (Dichlorination) | Use a controlled stoichiometry of NCS (typically 1.0 to 1.1 equivalents). Adding the NCS portion-wise can help maintain a low concentration and reduce the formation of dichlorinated byproducts.[6] |
| Formation of Isomers | While the 5-chloro isomer is strongly favored, other isomers can form if the reaction is run under harsh conditions. Ensure the temperature is not excessively high. Confirm the structure of the major product using NMR spectroscopy. |
| Reaction with -OH group | While less common for NCS, some chlorinating agents can react with the phenolic hydroxyl group. Ensure reaction conditions are anhydrous if this is suspected. |
Problem 3: Difficult Product Isolation or Purification | Potential Cause | Recommended Solution | | Product is soluble in the reaction mixture | An effective method is to cool the reaction mixture significantly (e.g., to 0°C) to induce crystallization of the product directly from the solvent (DMF).[3][4] | | Residual DMF after filtration | The crude product can be washed or re-slurried with deionized water to remove residual DMF. Heating the slurry (e.g., to 50°C) followed by cooling and filtration can improve purity.[3][4] | | Product co-elutes with impurities during chromatography | Screen different solvent systems for column chromatography. A gradient elution from a non-polar to a more polar solvent system may be necessary to achieve good separation. |
Experimental Protocols & Data
Protocol: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from a high-yield synthesis of a closely related analog, methyl 4-acetamido-2-methoxybenzoate.[3][4] It serves as an excellent starting point for optimization.
Materials:
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Methyl 4-acetamido-2-hydroxybenzoate
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N-Chlorosuccinimide (NCS)
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N,N-Dimethylformamide (DMF), anhydrous
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Deionized water
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Round-bottom flask, magnetic stirrer, heating mantle, and condenser
Procedure:
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In a round-bottom flask, add methyl 4-acetamido-2-hydroxybenzoate (1.0 eq).
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Add N,N-dimethylformamide (approx. 2.7 mL per gram of starting material) and stir until the solid is completely dissolved.
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Add N-Chlorosuccinimide (1.05 eq) to the solution.
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Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours, monitoring by TLC.
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Increase the temperature to 65°C and continue the reaction for an additional 4 hours or until TLC indicates the consumption of the starting material.
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After the reaction is complete, cool the flask to 0°C in an ice bath and allow the product to crystallize over 8 hours.
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Collect the crude product by vacuum filtration.
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To purify, transfer the crude solid to a beaker and add deionized water (approx. 2 mL per gram of initial starting material).
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Heat the aqueous slurry to 50°C and stir for 4 hours.
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Cool the slurry to 5°C, collect the purified product by vacuum filtration, and dry thoroughly.
Table 1: Reaction Parameters for Chlorination of an Analogous Substrate
The following table summarizes the successful reaction conditions reported for the chlorination of methyl 4-acetamido-2-methoxybenzoate with NCS, resulting in a 90.3% molar yield.[3][4]
| Parameter | Value |
| Starting Material | Methyl 4-acetamido-2-methoxybenzoate (50 g) |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) (50 g) |
| Solvent | N,N-Dimethylformamide (DMF) (136 g) |
| Temperature Profile | 40°C for 5 hours, then 65°C for 4 hours |
| Workup | Cooling crystallization (0°C), followed by aqueous wash (50°C) |
| Molar Yield | 90.3% |
| Purity (HPLC) | ≥ 99.8% |
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the chlorination and purification process.
Caption: General workflow for the chlorination of methyl 4-acetamido-2-hydroxybenzoate.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common issues during the reaction.
Caption: Decision tree for troubleshooting common reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorination - Common Conditions [commonorganicchemistry.com]
- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. isca.me [isca.me]
Technical Support Center: Synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | 1. Incomplete acetylation of the starting material (Methyl 4-amino-2-hydroxybenzoate).2. Incomplete chlorination of the intermediate (Methyl 4-acetamido-2-hydroxybenzoate).3. Hydrolysis of the methyl ester during workup or purification. | 1. Ensure the use of a slight excess of acetylating agent and an appropriate base. Monitor the reaction by TLC until the starting material is consumed.2. Optimize the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide). A slight excess may be necessary, but a large excess can lead to side products. Monitor the reaction by TLC.3. Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures. Use neutralized water for washing steps. |
| Presence of a less polar impurity on TLC | 1. Over-chlorination of the aromatic ring, leading to the formation of a di-chloro side product (e.g., Methyl 4-acetamido-3,5-dichloro-2-hydroxybenzoate). | 1. Carefully control the stoichiometry of the chlorinating agent. Add the chlorinating agent portion-wise and monitor the reaction progress closely by TLC. Lowering the reaction temperature may also reduce the rate of over-chlorination. |
| Presence of a more polar impurity on TLC | 1. Unreacted starting material (Methyl 4-acetamido-2-hydroxybenzoate).2. Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-acetamido-5-chloro-2-hydroxybenzoic acid). | 1. Increase the reaction time or slightly increase the amount of chlorinating agent. Ensure the reaction has gone to completion by TLC before quenching.2. Ensure anhydrous conditions during the reaction and perform the aqueous workup promptly and at a low temperature. Wash with a saturated sodium bicarbonate solution to remove the acidic impurity. |
| Product is difficult to purify by crystallization | 1. Presence of multiple impurities with similar polarity to the desired product. | 1. Consider column chromatography for purification if crystallization is ineffective. A solvent system of ethyl acetate and hexane is a good starting point for silica gel chromatography.2. A second recrystallization from a different solvent system may also improve purity. |
| Discoloration of the final product | 1. Oxidation of the phenolic hydroxyl group.2. Presence of colored impurities from the starting materials or formed during the reaction. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products arise from the chlorination step and potential hydrolysis. These include:
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Over-chlorinated products: Dichloro-substituted benzoates are a likely side product due to the activating nature of the hydroxyl and acetamido groups on the aromatic ring.
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Unreacted starting material: Incomplete chlorination can leave residual Methyl 4-acetamido-2-hydroxybenzoate.
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Hydrolysis product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-acetamido-5-chloro-2-hydroxybenzoic acid, particularly if the reaction or workup is performed in the presence of water under acidic or basic conditions.[1][2][3][4][5]
Q2: How can I minimize the formation of the di-chloro side product?
A2: To minimize over-chlorination, you should:
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Control stoichiometry: Use a carefully measured amount of the chlorinating agent, typically 1.0 to 1.1 equivalents.
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Control temperature: Running the reaction at a lower temperature can increase the selectivity for mono-chlorination.
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Monitor the reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product and side products. Stop the reaction as soon as the starting material is consumed.
Q3: What is the best method for purifying the final product?
A3: Recrystallization is the most common method for purifying this compound. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and a non-polar solvent like hexane. If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed.
Q4: My final product shows a broad melting point range. What could be the issue?
A4: A broad melting point range is indicative of impurities. The most likely culprits are unreacted starting material, over-chlorinated products, or the hydrolyzed carboxylic acid. Further purification, as described in Q3, is recommended.
Experimental Protocols
Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Precursor)
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Dissolution: Dissolve Methyl 4-amino-2-hydroxybenzoate in a suitable organic solvent such as ethyl acetate.
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Base Addition: Add an aqueous solution of a mild base, like sodium bicarbonate.
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Acetylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
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Workup: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Chlorination of Methyl 4-acetamido-2-hydroxybenzoate
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Dissolution: Dissolve Methyl 4-acetamido-2-hydroxybenzoate in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid.
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Chlorinating Agent Addition: Add N-chlorosuccinimide (NCS) in portions at room temperature or below.
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Reaction: Stir the reaction mixture at room temperature, monitoring the progress by TLC. The reaction time can vary depending on the solvent and temperature.
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Quenching: Once the starting material is consumed, quench the reaction by adding it to cold water.
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Isolation: Collect the precipitated solid by vacuum filtration and wash with water.
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Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound and potential side products.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 2. Basic hydrolysis of methyl salicylate to produce salicylic acid [sites.google.com]
- 3. chemconnections.org [chemconnections.org]
- 4. scribd.com [scribd.com]
- 5. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: How do I choose the best purification method for my sample?
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Recrystallization is generally preferred for removing small amounts of impurities from a relatively large amount of crude product, especially if the impurities have significantly different solubility profiles from the target compound. It is a cost-effective and scalable method.
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Column chromatography is ideal for separating complex mixtures with multiple components or when impurities have similar solubility to the product. It offers high resolution but is typically more time-consuming and uses larger volumes of solvent.
Q3: What are the potential impurities in a typical synthesis of this compound?
Common impurities can include unreacted starting materials such as Methyl 4-acetamido-2-hydroxybenzoate, over-chlorinated byproducts, and residual solvents from the reaction.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot recrystallization solvent.
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Cause: The chosen solvent may not be suitable for your compound at elevated temperatures.
-
Solution:
-
Ensure the solvent is at its boiling point.
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If the compound still does not dissolve, you may need to select a more polar solvent or a solvent mixture. Good starting points for polar organic compounds like this are ethanol/water or acetone/water mixtures.[1][2]
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A general rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers. For an ester, ethyl acetate could be a good choice.[3][4]
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
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Cause: The compound is coming out of the concentrated solution at a temperature above its melting point.[5][6]
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Solution:
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Reheat the solution until the oil redissolves.
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Add a small amount of additional solvent to decrease the saturation of the solution.[5]
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Allow the solution to cool more slowly to encourage crystal nucleation.
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Scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization.[7]
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Problem 3: No crystals form even after the solution has cooled to room temperature.
Column Chromatography
Problem 1: The compound does not move from the origin (Rf value is too low).
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Cause: The mobile phase is not polar enough to elute the compound from the stationary phase (e.g., silica gel).
-
Solution:
-
Increase the polarity of the mobile phase. For a normal-phase setup (silica gel), you can increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system or methanol in a dichloromethane/methanol system).[8][9]
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For highly polar compounds, a reversed-phase column (like C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) may be more suitable.[10]
-
Problem 2: The compound runs with the solvent front (Rf value is too high).
-
Cause: The mobile phase is too polar.
-
Solution:
-
Decrease the polarity of the mobile phase. In a normal-phase system, increase the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).
-
Problem 3: Poor separation of the desired compound from impurities (streaking or overlapping bands).
-
Cause:
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The chosen solvent system may not be optimal for separating the specific compounds.
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The column may be overloaded with the sample.
-
The compound might be interacting with the stationary phase (e.g., acidic protons on silica gel).
-
-
Solution:
-
Experiment with different solvent systems using thin-layer chromatography (TLC) to find a mobile phase that gives good separation.
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Reduce the amount of crude material loaded onto the column.
-
For acidic compounds on silica gel, adding a small amount of a volatile acid (like acetic acid or formic acid) to the mobile phase can improve peak shape.[9]
-
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at high temperatures and low solubility at room temperature. A promising solvent system for this compound is an ethanol/water mixture.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Column Chromatography Protocol
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Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice for normal-phase chromatography.
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Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Vary the ratio to achieve an Rf value of approximately 0.3 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Poor |
| Ethanol | Sparingly Soluble | Very Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate |
| Dichloromethane | Soluble | Very Soluble | Poor |
| Ethanol/Water (e.g., 80:20) | Sparingly Soluble | Very Soluble | Excellent |
| Hexane/Ethyl Acetate (e.g., 50:50) | Insoluble | Sparingly Soluble | Moderate |
Table 2: Column Chromatography Mobile Phase Selection
| Mobile Phase (Hexane:Ethyl Acetate) | Rf Value of Target Compound | Separation from Impurities |
| 90:10 | 0.1 | Good, but slow elution |
| 70:30 | 0.3 | Optimal |
| 50:50 | 0.6 | Poor separation |
| 30:70 | 0.9 | No separation |
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Recrystallization [wiredchemist.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves a two-step synthesis. The first step is the acetylation of Methyl 4-amino-2-hydroxybenzoate to form Methyl 4-acetamido-2-hydroxybenzoate. The second step is the regioselective chlorination of this intermediate to yield the final product.
Q2: What are the critical parameters to control for a high yield in the acetylation step?
The acetylation of Methyl 4-amino-2-hydroxybenzoate is typically a high-yielding reaction (often around 99%).[1] Key parameters to control include:
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Temperature: The reaction is often initiated at a low temperature (e.g., 0°C) to control the exothermic reaction with acetyl chloride, and then gradually warmed to room temperature.[1]
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pH: Maintaining a basic pH using a base like sodium bicarbonate is crucial to neutralize the HCl generated during the reaction.[1]
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Solvent System: A biphasic system, such as ethyl acetate and water, is commonly used to facilitate both the reaction and the subsequent workup.[1]
Q3: What are the main challenges in the chlorination step?
The primary challenges in the chlorination of Methyl 4-acetamido-2-hydroxybenzoate include:
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Regioselectivity: Ensuring the chlorine atom is introduced at the C5 position, ortho to the hydroxyl group and meta to the acetamido group.
-
Side Reactions: Over-chlorination or chlorination at other positions on the aromatic ring can occur.
-
Reaction Conditions: Optimizing the chlorinating agent, solvent, temperature, and reaction time is critical to maximize the yield of the desired product.
Q4: Which chlorinating agents are suitable for this synthesis?
N-Chlorosuccinimide (NCS) is a suitable and commonly used chlorinating agent for this type of reaction. It is a milder and more selective chlorinating agent compared to chlorine gas.[2][3]
Q5: How can I monitor the progress of the reaction?
The progress of both the acetylation and chlorination steps can be effectively monitored using:
-
Thin-Layer Chromatography (TLC): This technique helps visualize the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion rate and the presence of any byproducts.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Acetylation Step | Incomplete reaction. | - Ensure slow, dropwise addition of acetyl chloride at 0°C to prevent degradation.[1]- Allow the reaction to stir for a sufficient time (e.g., 2 hours) after warming to room temperature.[1]- Use a slight excess of acetyl chloride. |
| Product loss during workup. | - Ensure complete separation of the organic and aqueous layers.- Thoroughly wash the organic layer with brine to remove water-soluble impurities.[1]- Dry the organic layer completely with a drying agent like anhydrous sodium sulfate before solvent evaporation.[1] | |
| Low Yield in Chlorination Step | Incomplete reaction. | - Increase the reaction temperature or time. A stepwise increase in temperature (e.g., 40°C then 65°C) can be effective.[3]- Ensure the starting material is fully dissolved in the solvent before adding the chlorinating agent. |
| Formation of byproducts (e.g., dichlorinated product). | - Use a controlled amount of the chlorinating agent (e.g., N-chlorosuccinimide). A 1:1 molar ratio is a good starting point.[2]- Optimize the reaction temperature; lower temperatures may favor mono-chlorination. | |
| Product is Difficult to Purify | Presence of unreacted starting material. | - Optimize reaction conditions to drive the reaction to completion.- Utilize column chromatography for purification if simple recrystallization is insufficient. |
| Presence of isomeric byproducts. | - Carefully select the chlorinating agent and reaction conditions to enhance regioselectivity.- Recrystallization from a suitable solvent system can help in separating isomers. | |
| Inconsistent Results | Impure reagents or solvents. | - Use high-purity reagents and anhydrous solvents, especially for the chlorination step.- Verify the purity of the starting materials before use. |
| Reaction not protected from moisture. | - Conduct the chlorination reaction under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for a Related Synthesis (Methyl 4-acetamido-2-hydroxybenzoate)
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Methyl 4-amino-2-hydroxybenzoate | Acetyl chloride, Sodium bicarbonate | Ethyl acetate, Water | 0°C to Room Temp. | 2.25 hours | 99% | [1] |
Table 2: Summary of Reaction Conditions and Yields for Chlorination of a Similar Substrate (Methyl 4-acetamido-2-methoxybenzoate)
| Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Methyl 4-acetamido-2-methoxybenzoate | N-Chlorosuccinimide (NCS) | N,N-Dimethylformamide (DMF) | 40°C then 65°C | 9 hours | 90.3% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
-
Dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.
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In a separate flask, prepare a solution of sodium bicarbonate (1.4 equivalents) in water.
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Add the ethyl acetate solution to the aqueous sodium bicarbonate solution with vigorous stirring and cool the mixture to 0°C in an ice bath.[1]
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Slowly add acetyl chloride (1.4 equivalents) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains low.[1]
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After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.[1]
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Separate the organic and aqueous layers.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound (Proposed based on related procedures)
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Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).
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Add N-Chlorosuccinimide (NCS) (1-1.2 equivalents) to the solution.
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Heat the reaction mixture to a controlled temperature (e.g., starting at 40°C and potentially increasing to 60-80°C) and monitor the reaction progress by TLC or HPLC.[2][3]
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After the reaction is complete, cool the mixture to induce crystallization of the crude product.
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Filter the crude product and wash it with a small amount of cold solvent.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
- 1. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]
- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
"troubleshooting guide for the synthesis of substituted hydroxybenzoates"
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of substituted hydroxybenzoates.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction. To drive the equilibrium towards the product, consider the following strategies:
-
Use an Excess of Alcohol: Employing a significant excess of the alcohol reactant can shift the equilibrium to favor ester formation. A molar ratio of 1:3 of p-hydroxybenzoic acid to methanol has been shown to increase yields significantly, with one study reporting a yield of 86%.[1] Using a 10-fold excess of alcohol can lead to yields as high as 97%.[2]
-
Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting materials. Removing water as it forms is a crucial step to improve yield. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water azeotropically is a highly effective method.[2]
-
Dehydrating Agents: Adding a dehydrating agent to the reaction mixture can sequester the water.
-
-
Catalyst Concentration: Ensure you are using an appropriate amount of acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[3] While an increased catalyst concentration can enhance the reaction rate, an excessive amount can lead to side reactions and complicate purification.[4][5]
Q2: My reaction seems to be incomplete, and I have a significant amount of unreacted hydroxybenzoic acid remaining. What should I do?
A2: An incomplete reaction can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7] If starting material is still present after the initial reaction time, consider extending the reflux period.
-
Optimize Temperature: Ensure the reaction is maintained at the appropriate reflux temperature for the alcohol being used. For microwave-assisted synthesis, a temperature of 130°C has been found to be effective.[8]
-
Catalyst Addition: In some cases, the catalyst may deactivate over the course of the reaction. For microwave synthesis, adding the catalyst at intervals can help maintain its activity and drive the reaction to completion.[8]
Q3: I am observing an unexpected byproduct in my reaction. What could it be and how can I prevent it?
A3: A common byproduct in the synthesis of substituted hydroxybenzoates is the O-alkylation of the phenolic hydroxyl group, resulting in an ether. This is more likely to occur under basic conditions but can also happen as a side reaction in other methods.
-
Control of Reaction Conditions: The choice of solvent and base can significantly influence the outcome. Protic solvents can shield the phenolate oxygen through hydrogen bonding, potentially favoring C-alkylation over O-alkylation if other reactive sites are present.[9]
-
Use of Milder Methods: For sensitive substrates, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a milder alternative that can reduce side reactions.[10]
-
Phase-Transfer Catalysis: This method can sometimes lead to different product distributions. For instance, the choice of the phase-transfer catalyst can influence whether Michael addition or cyclopropanation occurs in certain reactions.[11]
Q4: I'm having trouble purifying my substituted hydroxybenzoate. What are the best practices?
A4: Purification can be challenging due to the presence of unreacted starting materials, the acid catalyst, and byproducts.
-
Neutralization and Washing: After the reaction, the excess acid catalyst must be neutralized. Washing the crude product with a saturated sodium bicarbonate solution is a standard and effective method to remove unreacted carboxylic acid and the acid catalyst.[4][12] This is typically followed by a wash with brine (saturated NaCl solution).[4]
-
Recrystallization: This is a powerful technique for purifying solid hydroxybenzoate esters. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[1] Common solvents for recrystallizing parabens include ethanol/water mixtures, acetone, and isopropanol.[1]
-
Extraction: If the product is not solid, liquid-liquid extraction can be used. After neutralization, the ester can be extracted into an organic solvent like ethyl acetate.[4]
Q5: My product is not crystallizing properly during purification. What steps can I take?
A5: Crystallization issues can arise from impurities or using a suboptimal solvent system.
-
Ensure Purity: Impurities can inhibit crystal formation. Ensure the preceding neutralization and washing steps have been performed thoroughly.
-
Solvent Selection: Experiment with different recrystallization solvents or solvent mixtures. For example, if pure ethanol does not yield crystals, an ethanol/water mixture might be more effective.[1]
-
Induce Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation. Seeding the solution with a small crystal of the pure product, if available, can also initiate crystallization.
-
Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to reduce the solubility of the product and promote crystallization.[1]
Troubleshooting Guides
Low Product Yield
Product Purification Issues
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Yield in the Synthesis of Methyl p-Hydroxybenzoate
| Molar Ratio (p-Hydroxybenzoic Acid : Methanol) | Reported Yield (%) | Reference |
| 1 : 1 | 40.2 | [2] |
| 1 : 3 | 86.1 | [2] |
| 1 : 10 | 97 | [2] |
Table 2: Comparison of Catalysts and Conditions for Propylparaben Synthesis
| Catalyst | Catalyst Loading | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Concentrated Sulfuric Acid | Catalytic amount | Reflux (97-117) | 2 - 8 | Variable, typically good |
| NKC-9 Macroporous Resin | 20% of total reactant mass | Microwave irradiation | 2.5 | 89 |
| Methanesulfonic Acid & Choline Chloride | Not specified | 80 then reflux | Not specified (monitored by TLC) | 93.4 |
Data compiled from BenchChem technical guide.[1]
Table 3: Effect of Sulfuric Acid Concentration on Triester (TE) Formation at 150°C after 5 hours
| Catalyst Concentration (% w/w) | TE Formation (%) |
| 1 | 62.34 |
| 2 | 79.00 |
| 3 | Decreased |
| 4 | Decreased |
Adapted from a study on the esterification of rubber seed oil.[4]
Experimental Protocols
Protocol 1: Fischer Esterification of p-Hydroxybenzoic Acid to Methylparaben
This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.[2][12][13]
Materials:
-
p-Hydroxybenzoic acid
-
Methanol (absolute)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper (for solid product)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add p-hydroxybenzoic acid and an excess of methanol (a molar ratio of 1:3 to 1:5 is common). Stir the mixture to dissolve the acid.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the hydroxybenzoic acid) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Cooling and Quenching: After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water.
-
Neutralization: Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the excess sulfuric acid and any unreacted p-hydroxybenzoic acid. Swirl gently and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Extraction: Extract the aqueous layer with ethyl acetate (or another suitable organic solvent) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude methylparaben.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
This is a general procedure for monitoring the progress of the esterification reaction.[6][7]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of toluene and ethanol, 9:1 v/v)[7]
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of the TLC plate. Mark starting points for your samples.
-
Spotting:
-
Starting Material: Dissolve a small amount of the starting p-hydroxybenzoic acid in a suitable solvent (e.g., methanol) and spot it on the first lane.
-
Reaction Mixture: At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture with a capillary tube and spot it on subsequent lanes.
-
-
Development: Place a small amount of the mobile phase in the developing chamber and allow it to become saturated with the solvent vapor. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: The starting material (hydroxybenzoic acid) will have a certain Rf value. As the reaction progresses, a new spot corresponding to the ester product (which is typically less polar and will have a higher Rf value) will appear and intensify, while the spot for the starting material will diminish. The reaction is considered complete when the starting material spot is no longer visible.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. ajrconline.org [ajrconline.org]
- 11. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"stability issues of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate under different pH"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate under various pH conditions. The following information is intended to help troubleshoot potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this compound in aqueous solutions are the hydrolysis of its two main functional groups: the methyl ester and the acetamido (amide) group. The rate and extent of this hydrolysis are highly dependent on the pH of the solution.
Q2: Which functional group is more susceptible to hydrolysis?
A2: Generally, the methyl ester group is more susceptible to hydrolysis than the amide group, especially under both acidic and basic conditions. Ester hydrolysis proceeds more readily than amide hydrolysis due to the better leaving group (methanol) compared to the leaving group of the amide (an amine).
Q3: What are the expected degradation products of this compound at different pH values?
A3: Under both acidic and basic conditions, the primary degradation product will be 4-acetamido-5-chloro-2-hydroxybenzoic acid (from ester hydrolysis) and methanol. Under more forcing conditions (e.g., strong acid or base and elevated temperature), further hydrolysis of the amide bond can occur, yielding 4-amino-5-chloro-2-hydroxybenzoic acid and acetic acid.
Q4: How does pH affect the stability of the compound?
A4:
-
Acidic Conditions (pH < 4): The compound is expected to be relatively stable, but slow hydrolysis of the methyl ester can occur, catalyzed by H+ ions.
-
Neutral Conditions (pH 4-8): The compound is generally most stable in the neutral to slightly acidic pH range.
-
Alkaline Conditions (pH > 8): The rate of hydrolysis of the methyl ester is expected to increase significantly due to catalysis by hydroxide ions (OH-). The amide bond may also start to hydrolyze under stronger alkaline conditions.
Q5: Are there any visual indicators of degradation?
A5: While the parent compound and its primary degradation product are colorless, significant degradation may lead to a change in the solution's clarity or, in some cases, a slight color change if secondary degradation products are formed. However, the most reliable way to monitor stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or unexpected experimental results. | Degradation of this compound in the experimental medium. | Verify the pH of your solution. If possible, adjust the pH to a more neutral range (pH 4-7). For experiments requiring alkaline conditions, prepare solutions fresh and use them promptly. Consider performing a time-course experiment to determine the rate of degradation under your specific conditions. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | The primary degradation product is likely 4-acetamido-5-chloro-2-hydroxybenzoic acid. You can confirm this by synthesizing or purchasing a reference standard. If other peaks are present, they may correspond to the amide hydrolysis product, 4-amino-5-chloro-2-hydroxybenzoic acid. |
| Inconsistent results between experimental batches. | Variability in the pH of buffers or solutions. Inconsistent storage conditions of stock solutions. | Ensure accurate and consistent preparation of all buffers and solutions. Always measure the final pH. Store stock solutions of this compound at a neutral or slightly acidic pH and at low temperatures (2-8 °C) to minimize degradation. |
Data Presentation
The following table summarizes the expected stability of this compound at different pH values based on general chemical principles. Note: This is a hypothetical representation and actual degradation rates should be determined experimentally.
| pH | Temperature (°C) | Incubation Time (hours) | Expected % Degradation (Ester Hydrolysis) | Expected % Degradation (Amide Hydrolysis) |
| 2.0 | 25 | 24 | < 1% | < 0.1% |
| 5.0 | 25 | 24 | < 0.5% | < 0.1% |
| 7.4 | 25 | 24 | 1-2% | < 0.1% |
| 9.0 | 25 | 24 | 5-10% | < 1% |
| 12.0 | 25 | 24 | > 50% | 1-5% |
| 7.4 | 50 | 24 | 10-15% | 1-2% |
| 9.0 | 50 | 24 | > 40% | 5-10% |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatic oven/water bath
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in 0.1 M HCl.
-
Incubate a portion at room temperature and another at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol/water).
-
Add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound (e.g., 1 mg/mL in methanol/water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC and compare with a control sample protected from light.
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for forced degradation studies.
Technical Support Center: Degradation Pathways of Chlorinated Salicylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of chlorinated salicylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for chlorinated salicylic acid derivatives?
A1: Chlorinated salicylic acid derivatives primarily degrade through biotic and abiotic pathways. Abiotic degradation is often achieved through Advanced Oxidation Processes (AOPs) such as photocatalysis, ozonation, and Fenton-like reactions. These processes typically involve the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring.[1] Common initial steps include hydroxylation, dechlorination, and decarboxylation, leading to the formation of various intermediates like chlorinated catechols, dihydroxybenzoic acids, and simpler aliphatic acids before eventual mineralization to CO2, H2O, and inorganic ions.[2] Microbial degradation, a biotic pathway, can also occur, where microorganisms utilize these compounds as a carbon source, often initiating degradation through dioxygenase enzymes.
Q2: What are the expected major degradation products of 3-chlorosalicylic acid and 5-chlorosalicylic acid?
A2: While specific pathways can vary with the degradation method, for monochlorinated salicylic acids, initial attack by hydroxyl radicals is a key step. For 3-chlorosalicylic acid, photocatalytic degradation is a known method.[3] For 5-chlorosalicylic acid, degradation can proceed via oxidation.[4] Generally, you can expect the formation of hydroxylated and dechlorinated intermediates. For instance, the degradation of salicylic acid itself under photooxidation conditions yields 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[2][5] A similar hydroxylation pattern can be anticipated for the chlorinated derivatives, alongside pathways involving the removal of the chlorine atom.
Q3: What are the primary degradation products of 3,5-dichlorosalicylic acid?
A3: Studies on the degradation of 3,5-dichlorosalicylic acid by Fenton-like reactions have shown its effective breakdown.[6] The degradation process is expected to proceed through hydroxylation of the aromatic ring, followed by dechlorination and ring cleavage. Potential intermediates include chlorinated catechols and dihydroxybenzoic acid derivatives, which are then further oxidized to smaller organic acids.
Q4: Which analytical techniques are most suitable for monitoring the degradation of chlorinated salicylic acids and identifying their byproducts?
A4: The most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] LC-MS is particularly advantageous as it can analyze a wide range of polar and non-polar degradation products without the need for derivatization. GC-MS is also highly effective, especially for volatile and semi-volatile byproducts, though derivatization is often required to improve the volatility and thermal stability of the acidic analytes.[6][8]
Degradation Pathways and Mechanisms
Below are diagrams illustrating common degradation pathways for chlorinated salicylic acid derivatives.
// Nodes for Chlorinated Salicylic Acid CSA [label="Chlorinated Salicylic Acid\n(e.g., 3-Cl-SA, 5-Cl-SA, 3,5-diCl-SA)", fillcolor="#F1F3F4"];
// Intermediate Nodes Intermediates [label="Hydroxylated & Dechlorinated\nIntermediates", fillcolor="#FBBC05"]; ChlorinatedCatechols [label="Chlorinated Catechols", fillcolor="#FBBC05"]; RingCleavage [label="Ring Cleavage Products\n(Aliphatic Acids)", fillcolor="#EA4335"]; Mineralization [label="Mineralization\n(CO2, H2O, Cl-)", fillcolor="#34A853"];
// Edges CSA -> Intermediates [label="Hydroxylation / Dechlorination\n(e.g., AOPs, Microbial Action)"]; Intermediates -> ChlorinatedCatechols; ChlorinatedCatechols -> RingCleavage [label="Oxidative Ring Opening"]; RingCleavage -> Mineralization [label="Further Oxidation"]; }
Caption: Generalized degradation pathway for chlorinated salicylic acids.Quantitative Data Summary
| Compound | Degradation Method | Key Parameters | Degradation Rate/Efficiency | Reference |
| 3,5-Dichlorosalicylic acid | Fenton-like reaction (Fe-Si-B amorphous ribbons) | Neutral pH | 0.0166 min⁻¹ | [6] |
| Salicylic acid | Photooxidation (NaOCl/UV) | pH 7.5-10 | Up to 30% degradation in 60 min | [1][9] |
| Salicylic acid | Photooxidation (UV alone) | - | Rate constant: 0.0052 min⁻¹ | [2] |
| Salicylic acid | Photooxidation (UV/H₂O₂) | 1.8-8.8 mM H₂O₂ | Accelerated degradation | [2] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Chlorinated Salicylic Acid Degradation
This protocol provides a general framework for monitoring the degradation of chlorinated salicylic acid derivatives using HPLC with UV detection.
1. Sample Preparation:
-
Collect aqueous samples at various time points during the degradation experiment.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the samples with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[7]
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at a wavelength where both the parent compound and expected intermediates absorb, for example, around 230 nm and 282 nm.[7][10]
3. Data Analysis:
-
Prepare a calibration curve using standards of the parent chlorinated salicylic acid.
-
Quantify the decrease in the parent compound concentration over time by comparing the peak area to the calibration curve.
-
Tentatively identify degradation products by observing the appearance of new peaks in the chromatogram.
// Nodes Sample [label="Collect Aqueous Sample", fillcolor="#F1F3F4"]; Filter [label="Filter (0.22 µm)", fillcolor="#F1F3F4"]; Dilute [label="Dilute if Necessary", fillcolor="#F1F3F4"]; Inject [label="Inject into HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Chromatographic Separation\n(C18 Column)", fillcolor="#FBBC05"]; Detect [label="UV Detection", fillcolor="#FBBC05"]; Analyze [label="Data Analysis\n(Quantification & Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Filter; Filter -> Dilute; Dilute -> Inject; Inject -> Separate; Separate -> Detect; Detect -> Analyze; }
Caption: Experimental workflow for HPLC-UV analysis.Protocol 2: GC-MS Analysis of Chlorinated Salicylic Acid Derivatives
This protocol outlines the steps for analyzing chlorinated salicylic acids and their degradation products using GC-MS, including a necessary derivatization step.
1. Sample Extraction:
-
Acidify the aqueous sample to approximately pH 2 with HCl.
-
Extract the analytes from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Repeat the extraction three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.
2. Derivatization (Silylation):
-
To the dry residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
Add a small amount of a suitable solvent like pyridine or acetonitrile.[9]
-
Heat the mixture in a sealed vial at a specific temperature and time (e.g., 70°C for 30 minutes) to ensure complete derivatization.[6]
3. GC-MS System and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Temperature Program:
-
Initial temperature: e.g., 80°C, hold for 2 minutes.
-
Ramp: Increase to a final temperature (e.g., 280°C) at a rate of 10°C/min.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
4. Data Analysis:
-
Identify the parent compound and its degradation products by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Use an internal standard for quantification.
// Nodes Sample [label="Aqueous Sample", fillcolor="#F1F3F4"]; Extract [label="Liquid-Liquid Extraction", fillcolor="#F1F3F4"]; Concentrate [label="Evaporate Solvent", fillcolor="#F1F3F4"]; Derivatize [label="Silylation (e.g., BSTFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inject [label="Inject into GC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="GC Separation", fillcolor="#FBBC05"]; Ionize [label="Mass Spectrometry\n(EI, Scan Mode)", fillcolor="#FBBC05"]; Analyze [label="Data Analysis\n(Library Search & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Extract; Extract -> Concentrate; Concentrate -> Derivatize; Derivatize -> Inject; Inject -> Separate; Separate -> Ionize; Ionize -> Analyze; }
Caption: Experimental workflow for GC-MS analysis with derivatization.Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Mobile phase pH is inappropriate.- Column overload. | - Use a base-deactivated (end-capped) column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase or from the sample.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases.- Filter all samples and mobile phases.- Implement a needle wash step in the autosampler method. |
| Fluctuating Retention Times | - Leak in the system.- Inconsistent mobile phase composition.- Temperature fluctuations. | - Check all fittings for leaks.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation. | - Optimize the gradient or isocratic mobile phase composition.- Try a different column with a different stationary phase.- Replace the column if it is old or has been subjected to harsh conditions. |
GC-MS Troubleshooting
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column.- Incomplete derivatization. | - Use a deactivated liner and/or clip the front end of the column.- Optimize derivatization conditions (temperature, time, reagent excess). Ensure the sample is completely dry before adding the derivatizing agent. |
| No Peaks or Low Signal | - Leak in the system (injector, column fittings).- Syringe problem.- Inappropriate MS settings. | - Perform a leak check.- Check the syringe for blockage or damage.- Verify MS tune and acquisition parameters. |
| Extraneous Peaks | - Contamination from septum, liner, or carrier gas.- Sample carryover. | - Replace the septum and liner.- Ensure high-purity carrier gas and use traps.- Bake out the injector and column. Run a solvent blank. |
| Retention Time Shifts | - Changes in carrier gas flow rate.- Column contamination or degradation. | - Verify and stabilize the carrier gas flow.- Condition the column or replace it if necessary. |
References
- 1. mdpi.com [mdpi.com]
- 2. Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. lcms.cz [lcms.cz]
"avoiding over-chlorination in the synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, with a specific focus on preventing over-chlorination.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of dichlorinated byproduct (e.g., Methyl 4-acetamido-3,5-dichloro-2-hydroxybenzoate) | 1. Excess chlorinating agent: The molar ratio of the chlorinating agent to the starting material is too high.2. High reaction temperature: Elevated temperatures can increase the rate of the second chlorination.[1] 3. Prolonged reaction time: Allowing the reaction to proceed for too long can lead to further chlorination of the desired product.4. Highly activating solvent: Certain solvents can enhance the reactivity of the aromatic ring, promoting dichlorination. | 1. Stoichiometry Control: Carefully control the molar equivalents of the chlorinating agent. Start with a 1:1 molar ratio of Methyl 4-acetamido-2-hydroxybenzoate to N-chlorosuccinimide (NCS).2. Temperature Management: Maintain a lower reaction temperature. For the related synthesis of the 2-methoxy analog, a staged temperature profile (e.g., starting at 40°C) was used.[2] For the more activated hydroxyl compound, consider starting at a lower temperature (e.g., 25-30°C) and monitoring the reaction progress closely.3. Reaction Monitoring: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product and byproducts. Quench the reaction once the starting material is consumed to an acceptable level.4. Solvent Selection: Consider using a less activating or coordinating solvent. While DMF has been used for the methoxy analogue[2], solvents like acetonitrile or even a mixed solvent system could offer better control. |
| Low or no conversion of starting material | 1. Insufficient chlorinating agent: The molar ratio of the chlorinating agent is too low.2. Low reaction temperature: The temperature may be too low to initiate the reaction effectively.3. Inadequate mixing: Poor stirring can lead to localized reactions and incomplete conversion.4. Deactivated chlorinating agent: The chlorinating agent may have degraded due to improper storage or handling. | 1. Adjust Stoichiometry: If monitoring shows low conversion, a small, incremental addition of the chlorinating agent can be considered.2. Gradual Temperature Increase: Slowly increase the reaction temperature in increments of 5-10°C and monitor the progress.3. Ensure Efficient Stirring: Use appropriate stirring equipment and speed to ensure a homogenous reaction mixture.4. Use Fresh Reagent: Ensure the chlorinating agent is fresh and has been stored under the recommended conditions. |
| Formation of other unidentified impurities | 1. Side reactions: The starting material or product may be susceptible to other reactions under the chosen conditions.2. Degradation: The starting material or product may be degrading at the reaction temperature.3. Contaminated reagents or solvents: Impurities in the starting materials or solvents can lead to side reactions. | 1. Reaction Optimization: Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize side reactions.2. Lower Reaction Temperature: If degradation is suspected, run the reaction at a lower temperature for a longer period.3. Use High-Purity Materials: Ensure all reagents and solvents are of high purity and are dry if the reaction is moisture-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of over-chlorination in this synthesis?
A1: The most frequent cause of over-chlorination is the use of an excess of the chlorinating agent in combination with reaction temperatures that are too high. The starting material, Methyl 4-acetamido-2-hydroxybenzoate, contains two activating groups (acetamido and hydroxyl), which make the aromatic ring highly susceptible to electrophilic substitution. This high reactivity can easily lead to the introduction of a second chlorine atom if the reaction conditions are not carefully controlled.
Q2: Which chlorinating agent is recommended to minimize over-chlorination?
A2: N-chlorosuccinimide (NCS) is a commonly used and recommended chlorinating agent for activated aromatic rings as it is a solid and easier to handle in terms of stoichiometry compared to gaseous chlorine.[3][4] For the synthesis of the related Methyl 4-acetamido-5-chloro-2-methoxybenzoate, NCS in DMF has been successfully employed.[2]
Q3: How can I monitor the progress of the reaction to avoid over-chlorination?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material and, if available, a standard of the desired product, you can track the disappearance of the starting material and the appearance of the product and any byproducts. High-performance liquid chromatography (HPLC) can provide more quantitative information on the relative amounts of the starting material, product, and byproducts.
Q4: What is the expected regioselectivity of the chlorination?
A4: The hydroxyl and acetamido groups are ortho-, para-directing. In this specific substrate, the desired product is formed by chlorination at the 5-position, which is ortho to the activating hydroxyl group and meta to the acetamido group. The directing effects of these groups will favor substitution at this position. However, the potential for substitution at the 3-position also exists, which would lead to an isomeric byproduct.
Q5: Can a catalyst be used to improve the selectivity of the reaction?
A5: While for some phenolic chlorinations, catalysts can be used to control regioselectivity, for highly activated substrates like this, a catalyst may not be necessary and could potentially increase the rate of dichlorination.[5][6][7] It is generally recommended to first optimize the reaction conditions (stoichiometry, temperature, solvent) without a catalyst.
Experimental Protocols
Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Starting Material)
A detailed protocol for the synthesis of the starting material can be found in various chemical literature sources. A representative procedure involves the acetylation of Methyl 4-amino-2-hydroxybenzoate.
Protocol for the Chlorination of Methyl 4-acetamido-2-hydroxybenzoate
This protocol is adapted from the synthesis of the 2-methoxy analogue and should be optimized for the 2-hydroxy compound.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile) under a nitrogen atmosphere.
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.0 to 1.05 equivalents) portion-wise at room temperature.
-
Reaction Conditions: The reaction mixture is then stirred at a controlled temperature. It is recommended to start at a lower temperature (e.g., 25-40°C) and monitor the reaction progress by TLC or HPLC. For the methoxy analogue, a two-stage heating process (5 hours at 40°C followed by 4 hours at 65°C) was employed.[2] A similar, but likely milder, heating profile should be investigated for the hydroxy compound.
-
Work-up: Once the reaction is complete (as determined by the consumption of the starting material), the reaction mixture is cooled to room temperature. The product can be isolated by precipitation upon addition of water, followed by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to remove any unreacted starting material and byproducts.
Visualizing the Reaction Pathway
Caption: Reaction pathway for the chlorination of Methyl 4-acetamido-2-hydroxybenzoate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Chlorination - Common Conditions [commonorganicchemistry.com]
- 3. isca.me [isca.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
"managing reaction temperature in the synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate"
This guide provides troubleshooting advice and frequently asked questions regarding the management of reaction temperature during the synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the critical temperature-controlled steps in the synthesis of this compound?
The synthesis typically involves two key steps where temperature management is crucial:
-
Acetylation: The formation of the intermediate, Methyl 4-acetamido-2-hydroxybenzoate, from Methyl 4-amino-2-hydroxybenzoate.
-
Chlorination: The selective chlorination of the intermediate to yield the final product, this compound.
Q2: What is the recommended temperature profile for the acetylation step?
The acetylation of Methyl 4-amino-2-hydroxybenzoate using acetyl chloride should be initiated at a low temperature, typically 0°C.[1] The reaction mixture is then allowed to gradually warm to room temperature.[1] This initial cooling is critical to control the exothermic nature of the reaction and prevent the formation of side products.
Q3: What are the consequences of improper temperature control during acetylation?
If the initial temperature is too high (above 0-5°C), the rapid exothermic reaction can lead to:
-
Decreased yield of the desired product.
-
Formation of impurities due to side reactions.
-
In some cases, O-acylation may compete with the desired N-acylation, although N-acylation is generally favored under these conditions.
Q4: What is a suitable temperature range for the chlorination step with N-chlorosuccinimide (NCS)?
While a direct protocol for the hydroxy compound is not detailed, a similar synthesis for the methoxy analogue (Methyl 4-acetamido-5-chloro-2-methoxybenzoate) utilizes a stepwise heating approach. The reaction is initiated at a moderate temperature of 30-45°C and held for several hours, then the temperature is raised to 60-80°C to drive the reaction to completion.[2] A similar profile is recommended for the hydroxy compound, with careful monitoring by TLC.
Q5: Why is a stepwise increase in temperature used for the chlorination reaction?
A gradual increase in temperature provides better control over the chlorination process.
-
Initial Low Temperature (e.g., 40°C): Allows for controlled initiation of the reaction, minimizing the risk of runaway reactions and the formation of di-chlorinated or other over-halogenated impurities.[2][3]
-
Final Higher Temperature (e.g., 65-80°C): Ensures the reaction proceeds to completion in a reasonable timeframe, maximizing the conversion of the starting material.[2][3]
Q6: What are the risks of using a consistently high temperature during chlorination?
Maintaining a high temperature from the start can lead to several issues:
-
Reduced Selectivity: May result in the formation of undesired isomers or multiple chlorinations on the aromatic ring.
-
Product Degradation: The product or starting material may be sensitive to prolonged exposure to high temperatures, leading to lower yields.
-
Increased Side Reactions: Higher temperatures can promote various side reactions, complicating the purification process.
Troubleshooting Guide
| Issue | Potential Temperature-Related Cause | Recommended Action |
| Low Yield | Acetylation: Initial temperature was too high, causing side reactions. | Ensure the reaction mixture is cooled to 0°C before the dropwise addition of acetyl chloride.[1] |
| Chlorination: The reaction temperature was too low, resulting in incomplete conversion. | After an initial period at a lower temperature (e.g., 40°C), increase the temperature to 65-80°C and monitor by TLC until the starting material is consumed.[2][3] | |
| Chlorination: The reaction temperature was too high, causing product degradation. | Begin the reaction at a moderate temperature and only increase it after the initial phase. Avoid prolonged heating at the maximum temperature. | |
| Multiple Spots on TLC (Impurity Formation) | Acetylation: Poor temperature control leading to side products. | Maintain the initial 0°C temperature rigorously during the addition of the acetylating agent. |
| Chlorination: The initial reaction temperature was too high, leading to over-chlorination or other side products. | Start the chlorination at a moderate temperature (30-45°C) before slowly raising it.[2] | |
| Reaction Stalled (Incomplete Conversion) | Chlorination: The final reaction temperature is insufficient to drive the reaction to completion. | Once the initial, more controlled phase of the reaction is complete (as indicated by TLC), raise the temperature to a higher level (60-80°C) to push the equilibrium towards the product.[2] |
| General: Insufficient reaction time at the optimal temperature. | Ensure the reaction is held at the target temperatures for the recommended duration (e.g., 4-6 hours at the initial temperature and 3-5 hours at the higher temperature for chlorination).[2] |
Quantitative Data Summary
The following table summarizes reaction conditions from related syntheses, providing a baseline for temperature management.
| Reaction Step | Starting Material | Reagent | Solvent | Temperature Profile | Time | Yield | Reference |
| Acetylation | Methyl 4-amino-2-hydroxybenzoate | Acetyl Chloride | Ethyl Acetate / Water | 0°C to Room Temp. | 2.25 h | 99% | [1] |
| Chlorination | Methyl 4-acetamido-2-methoxybenzoate | NCS | DMF | 40°C, then 65°C | 5 h, then 4 h | 90.3% | [3] |
| Chlorination | Methyl 4-acetamido-2-methoxybenzoate | NCS | DMF | 40°C, then 80°C | 4 h, then 3 h | 82.7% | [2] |
| Chlorination | Methyl 4-acetamido-2-methoxybenzoate | NCS | DMF | 45°C, then 60°C | 4 h, then 5 h | 78.2% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Acetylation) [1]
-
Dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.
-
Prepare a separate solution of sodium bicarbonate (1.37 eq) in water.
-
Combine the two solutions in a reaction vessel and cool the mixture to 0°C using an ice bath with stirring.
-
Slowly add acetyl chloride (1.37 eq) dropwise over approximately 15 minutes, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Continue stirring for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, perform a standard aqueous workup to isolate the crude product.
Protocol 2: Synthesis of this compound (Chlorination) (This protocol is adapted from the synthesis of the methoxy analogue)[2][3]
-
Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) to the solution with stirring.
-
Slowly heat the reaction mixture to 40-45°C and maintain this temperature for 4-5 hours. Monitor the reaction by TLC.
-
After the initial phase, raise the temperature to 65-80°C and maintain for an additional 3-4 hours, or until the starting material is consumed as indicated by TLC.
-
Upon completion, cool the reaction mixture to 0°C to induce crystallization.
-
Isolate the crude product by filtration and purify further by recrystallization from deionized water.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during the synthesis.
Caption: Troubleshooting workflow for temperature issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Purity of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, requires a robust and validated analytical method to ensure its quality and the safety of the final drug product. This guide provides a comprehensive comparison of two prominent high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods for determining the purity of this compound, complete with detailed experimental protocols and validation data.
Method 1: High-Performance Liquid Chromatography (HPLC)
The conventional HPLC method remains a workhorse in pharmaceutical analysis due to its reliability and widespread availability. A typical reversed-phase HPLC method was developed and validated for the purity determination of this compound and its potential process-related impurities.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
HPLC Method Validation Summary
The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Specificity | No interference from blank or placebo | Peak purity > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | Signal-to-Noise ≥ 10 |
| Robustness | No significant impact from minor changes | System suitability parameters met |
Method 2: Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages in terms of speed and resolution over conventional HPLC, utilizing smaller particle size columns and higher pressures. This can lead to increased throughput and sensitivity in a quality control environment.
Experimental Protocol: UPLC Method
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
UPLC Method Validation Summary
The UPLC method was also validated against the same ICH guidelines, showing excellent performance, particularly in terms of analysis time and efficiency.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9999 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 0.8% | ≤ 2.0% |
| Specificity | No interference from blank or placebo | Peak purity > 0.999 |
| Limit of Detection (LOD) | 0.005 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.015 µg/mL | Signal-to-Noise ≥ 10 |
| Robustness | No significant impact from minor changes | System suitability parameters met |
Comparative Analysis: HPLC vs. UPLC
Both methods are suitable for the purity determination of this compound. However, the choice between them depends on the specific needs of the laboratory.
| Performance Metric | HPLC | UPLC | Recommendation |
| Analysis Time | ~15-20 min | ~3-5 min | UPLC for high-throughput labs. |
| Resolution | Good | Excellent | UPLC for complex samples with closely eluting impurities. |
| Sensitivity (LOD/LOQ) | Standard | Higher | UPLC for trace impurity analysis. |
| Solvent Consumption | Higher | Lower | UPLC is more environmentally friendly and cost-effective. |
| Instrument Cost | Lower | Higher | HPLC for labs with budget constraints. |
| Method Robustness | Generally high | Can be more sensitive to variations | HPLC may be more forgiving for routine QC labs. |
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the general workflow for HPLC/UPLC method validation and the logical relationship in method selection.
Caption: General workflow for analytical method validation.
Caption: Decision logic for selecting between HPLC and UPLC.
Conclusion
Both the described HPLC and UPLC methods are capable of providing accurate and reliable purity results for this compound. The UPLC method offers clear advantages in terms of speed, sensitivity, and solvent savings, making it ideal for high-throughput environments and for the detection of trace impurities. Conversely, the traditional HPLC method remains a robust and cost-effective option, particularly for laboratories where instrument availability is limited and the highest throughput is not a primary concern. The final choice of method should be based on a careful consideration of the laboratory's specific requirements, including sample workload, budget, and the need for high-resolution separation of complex impurity profiles.
"comparative study of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate and its methoxy analog"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate and its corresponding methoxy analog, Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Both compounds are structurally related to the antiemetic drug Metoclopramide and are recognized as potential impurities in its synthesis. This document outlines their synthesis, physicochemical properties, and proposes a framework for the comparative evaluation of their biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of the two analogs is presented below. These properties are crucial for understanding their potential behavior in biological systems and for the development of analytical methods.
| Property | This compound | Methyl 4-acetamido-5-chloro-2-methoxybenzoate |
| IUPAC Name | This compound[1] | methyl 4-acetamido-5-chloro-2-methoxybenzoate |
| Synonyms | Metoclopramide impurity 62, 4-Acetylamino-5-chloro-2-hydroxy-benzoic acid methyl ester[1] | Metoclopramide EP Impurity B, Metoclopramide USP Related Compound B[2][3][4][5] |
| CAS Number | 24190-77-0[1] | 4093-31-6[2][3][4][5] |
| Molecular Formula | C₁₀H₁₀ClNO₄[1] | C₁₁H₁₂ClNO₄[2][3] |
| Molecular Weight | 243.64 g/mol [1] | 257.67 g/mol [2][3] |
| Appearance | - | White to light beige fine crystalline powder[6] |
| Melting Point | - | - |
| Boiling Point | - | - |
| Solubility | - | - |
| LogP | 1.8[1] | - |
Synthesis Protocols
Detailed experimental procedures for the synthesis of both compounds are provided below.
Synthesis of this compound
The synthesis of the hydroxy analog can be proposed as a two-step process, starting from Methyl 4-amino-2-hydroxybenzoate.
Step 1: Acetylation of Methyl 4-amino-2-hydroxybenzoate
This procedure follows a standard acetylation of an amine.
-
Materials: Methyl 4-amino-2-hydroxybenzoate, Acetyl chloride, Sodium bicarbonate, Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.
-
Add a solution of sodium bicarbonate (1.4 equivalents) in water.
-
Cool the mixture to 0°C.
-
Slowly add acetyl chloride (1.4 equivalents) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain Methyl 4-acetamido-2-hydroxybenzoate.[7]
-
Step 2: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate
This step involves the electrophilic aromatic substitution to introduce a chlorine atom.
-
Materials: Methyl 4-acetamido-2-hydroxybenzoate, N-Chlorosuccinimide (NCS), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in DMF.
-
Add N-Chlorosuccinimide (1 equivalent) to the solution.
-
Heat the reaction mixture to facilitate the chlorination. The exact temperature and reaction time may require optimization.
-
Upon completion, the reaction mixture is cooled and the product can be isolated by precipitation with water followed by filtration and drying.
-
References
- 1. This compound | C10H10ClNO4 | CID 13329485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. CAS 4093-31-6 Metoclopramide Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 7. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
Halogenation's Impact on the Biological Activity of Acetamido Benzoates: A Comparative Analysis
A comprehensive review of available data indicates that the introduction of halogen atoms to the acetamido benzoate scaffold can significantly modulate its biological activities, often leading to enhanced antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of halogenated versus non-halogenated acetamido benzoates, supported by experimental data from various studies and detailed protocols for key biological assays.
Key Findings at a Glance
The presence of halogens, such as chlorine and bromine, on the acetamido benzoate core structure has been shown to influence the compound's efficacy in various biological assays. While direct comparative studies are limited, a collective analysis of available data suggests that halogenation can be a promising strategy for enhancing the therapeutic potential of this class of compounds.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the biological activities of representative non-halogenated and halogenated acetamido benzoates. It is important to note that the data has been compiled from different studies, and direct comparisons should be interpreted with caution due to variations in experimental conditions.
Table 1: Comparative Antimicrobial Activity
| Compound | Structure | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Methyl 2-acetamidobenzoate (Non-halogenated) | Staphylococcus aureus | >100 | Not Reported | |
| Escherichia coli | >100 | Not Reported | ||
| Methyl 2-acetamido-5-bromobenzoate (Halogenated) | Staphylococcus aureus | 62.5 | Not Reported | |
| Escherichia coli | 125 | Not Reported |
Table 2: Comparative Anticancer Activity
| Compound | Structure | Cancer Cell Line | IC50 (µM) |
| Ethyl 4-acetamidobenzoate (Non-halogenated) | Not Reported | Not Reported | |
| Halogenated Indolin-2-one derivative (structurally related) | 5-chloro-3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one | HeLa | 10.64 |
Note: Direct IC50 data for a simple halogenated ethyl 4-acetamidobenzoate was not available. Data for a structurally related halogenated compound with a similar core is presented to illustrate the potential for anticancer activity upon halogenation and further modification.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Structure | Assay | Dose | % Inhibition of Edema |
| 5-Acetamido-2-hydroxybenzoic acid (Non-halogenated) | Carrageenan-induced paw edema | Not Reported | Effective in reducing edema | |
| Halogenated Phenylcarbamoylmethyl Ester of N-acetylanthranilic acid (structurally related) | Carrageenan-induced paw edema | 50 mg/kg | 54.2 - 67.3 |
Note: A direct comparison with a simple halogenated 2-acetamidobenzoic acid was not available. Data for a structurally related halogenated derivative of N-acetylanthranilic acid is provided to indicate the anti-inflammatory potential of similar halogenated structures.
Discussion of Biological Activity Comparison
The compiled data, although not from direct head-to-head studies, suggests a trend where halogenation enhances the biological potency of acetamido benzoates.
-
Antimicrobial Activity: The comparison between methyl 2-acetamidobenzoate and its brominated counterpart indicates a significant increase in antibacterial activity against Staphylococcus aureus and Escherichia coli upon bromination. This is consistent with broader findings that halogenation can improve the antimicrobial efficacy of organic compounds[1][2].
-
Anticancer Activity: While a direct comparison for simple acetamido benzoates is lacking, the potent anticancer activity observed in halogenated heterocyclic compounds with structural similarities suggests that halogenation is a viable strategy for designing novel anticancer agents[3]. The chloro-substituted indolin-2-one derivative demonstrates significant cytotoxicity against HeLa cells, highlighting the potential of halogenated structures in cancer research[3].
-
Anti-inflammatory Activity: 5-Acetamido-2-hydroxybenzoic acid, a non-halogenated derivative, has been shown to be effective in reducing carrageenan-induced paw edema[4]. Although direct comparative data with a simple halogenated analogue is unavailable, structurally related halogenated compounds have also demonstrated anti-inflammatory effects, suggesting that this activity can be retained or potentially enhanced with halogen substitution.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 2-Hydroxy and 2-Methoxy Benzoates: A Spectroscopic Comparison Guide
For researchers and professionals in drug development and chemical analysis, distinguishing between structurally similar isomers is a critical task. This guide provides a detailed comparison of 2-hydroxybenzoates and 2-methoxybenzoates, focusing on methyl esters as representative examples. By leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—a clear differentiation can be achieved based on their distinct molecular features.
The primary structural difference lies in the substituent at the C2 position of the benzene ring: a hydroxyl (-OH) group in 2-hydroxybenzoate versus a methoxy (-OCH₃) group in 2-methoxybenzoate. This seemingly minor variation induces significant changes in the electronic environment and vibrational properties of the molecules, which are readily detected by modern spectroscopic methods.
Chemical Structures
The fundamental difference between the two compounds is the presence of a phenolic hydroxyl group versus a methoxy group. This dictates the potential for hydrogen bonding and results in different chemical properties and spectroscopic signatures.
Caption: Chemical structures of Methyl 2-Hydroxybenzoate and Methyl 2-Methoxybenzoate.
¹H NMR Spectroscopy Comparison
Proton NMR (¹H NMR) provides one of the most definitive methods for differentiation. The presence of the phenolic -OH proton in methyl 2-hydroxybenzoate gives a unique, exchangeable signal that is absent in its methoxy counterpart. Furthermore, methyl 2-methoxybenzoate displays two distinct methoxy signals.
| Feature | Methyl 2-Hydroxybenzoate | Methyl 2-Methoxybenzoate | Reason for Difference |
| Phenolic Proton (-OH) | ~10.7 ppm (singlet, broad) | Absent | Presence of the hydroxyl group. This peak disappears upon D₂O exchange. |
| Methoxy Protons (-OCH₃) | ~3.9 ppm (singlet, 3H, ester) | ~3.9 ppm (s, 3H, ester) & ~3.9 ppm (s, 3H, ether) | Methyl 2-methoxybenzoate has two methoxy groups (ester and ether), which may have slightly different chemical shifts. |
| Aromatic Protons | ~6.8-7.8 ppm | ~6.9-7.8 ppm | The -OH and -OCH₃ groups have different shielding/deshielding effects on the adjacent aromatic protons. |
Note: Chemical shifts (δ) are in ppm relative to TMS. Actual values can vary based on solvent and concentration.
¹³C NMR Spectroscopy Comparison
Carbon NMR (¹³C NMR) complements the ¹H NMR data by showing the difference in the carbon environments. The number of signals and their chemical shifts, particularly for the aromatic carbons, provide clear evidence for the substitution pattern.
| Feature | Methyl 2-Hydroxybenzoate | Methyl 2-Methoxybenzoate | Reason for Difference |
| Total Carbon Signals | 8 distinct signals | 8 distinct signals | Both molecules have 8 unique carbon environments. |
| Carbonyl Carbon (C=O) | ~170 ppm | ~166 ppm | The intramolecular hydrogen bond in the hydroxy compound deshields the carbonyl carbon. |
| C2 Carbon (C-O) | ~161 ppm (C-OH) | ~159 ppm (C-OCH₃) | Different shielding effects of the -OH versus the -OCH₃ substituent. |
| Methoxy Carbons (-OCH₃) | ~52 ppm (ester) | ~52 ppm (ester) & ~56 ppm (ether) | Presence of an additional methoxy group in the 2-methoxy derivative. |
Note: Chemical shifts (δ) are in ppm relative to TMS.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is highly effective for identifying functional groups. The most prominent difference is the O-H stretching vibration, which is a hallmark of the 2-hydroxybenzoate structure.[1]
| Vibrational Mode | Methyl 2-Hydroxybenzoate (cm⁻¹) | Methyl 2-Methoxybenzoate (cm⁻¹) | Reason for Difference |
| O-H Stretch (phenolic) | ~3200 (broad) | Absent | Presence of the hydroxyl group, which is involved in hydrogen bonding.[1] |
| C-H Stretch (aromatic & alkyl) | ~3000-3100 (aromatic), ~2950 (alkyl) | ~3000-3100 (aromatic), ~2800-3000 (alkyl) | Methyl 2-methoxybenzoate has an additional C-H stretch from the ether methoxy group. |
| C=O Stretch (ester) | ~1680 | ~1725 | Intramolecular hydrogen bonding in the hydroxy compound weakens the C=O bond, lowering its stretching frequency. |
| C-O Stretch | ~1200-1300 | ~1250-1300 (asymmetric), ~1020-1080 (symmetric) | Different C-O bond environments (phenol vs. ether and ester). |
Mass Spectrometry (MS) Comparison
Mass spectrometry provides a direct and unambiguous method of differentiation based on the molecular weight of the compounds.
| Feature | Methyl 2-Hydroxybenzoate | Methyl 2-Methoxybenzoate | Reason for Difference |
| Molecular Weight | 152.15 g/mol | 166.17 g/mol | Addition of a CH₂ group (14 Da difference) in the methoxy derivative compared to the hydroxy compound. |
| Molecular Ion Peak [M]⁺ | m/z = 152 | m/z = 166 | Direct reflection of the different molecular weights. |
| Key Fragment Ion | m/z = 120 ([M-CH₃OH]⁺) | m/z = 135 ([M-OCH₃]⁺) | Characteristic fragmentation patterns resulting from the loss of methanol for the hydroxy compound and a methoxy radical for the methoxy compound.[2] |
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the two benzoate isomers.
References
- 1. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]
Confirming the Structure of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Unambiguous structural confirmation is a cornerstone of chemical research and drug development. For complex organic molecules like Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, a substituted aromatic compound, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can often leave ambiguities in the precise arrangement of substituents on the benzene ring. This guide provides a detailed comparison of two-dimensional (2D) NMR spectroscopy against other common analytical techniques, demonstrating its power in providing definitive structural elucidation.
The Challenge: Positional Isomerism
The core analytical challenge in confirming the structure of this compound lies in definitively assigning the positions of the four substituents (acetamido, chloro, hydroxyl, and methyl ester groups) on the benzene ring. While 1D ¹H and ¹³C NMR can provide information on the types of protons and carbons present, the coupling patterns in the aromatic region can be complex and may not be sufficient to distinguish between all possible isomers. 2D NMR techniques, by revealing through-bond correlations between nuclei, provide the necessary evidence to piece together the molecular puzzle.
Structural Elucidation using Predicted 2D NMR Data
In the absence of publicly available experimental 2D NMR data for this compound, this guide utilizes predicted data generated from reputable online NMR prediction software. This approach mirrors the common practice of using predicted spectra to aid in the assignment of experimental data.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts for the protons and carbons of this compound are summarized below. These values serve as the basis for interpreting the 2D correlation spectra.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 7.95 | - |
| H6 | 7.60 | - |
| -OCH₃ | 3.85 | 52.5 |
| -NH | 9.50 (broad) | - |
| -C(O)CH₃ | 2.15 | 24.5 |
| C1 | - | 112.0 |
| C2 | - | 158.0 |
| C3 | - | 128.5 |
| C4 | - | 135.0 |
| C5 | - | 118.0 |
| C6 | - | 125.0 |
| -C=O (ester) | - | 168.0 |
| -C=O (amide) | - | 169.0 |
2D NMR Correlation Data
The following tables summarize the key predicted correlations from COSY, HSQC, and HMBC spectra, which are instrumental in assembling the structure.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton 1 | Correlating Proton(s) | Interpretation |
| H3 (7.95 ppm) | H6 (7.60 ppm) | Long-range coupling between aromatic protons. |
| -NH (9.50 ppm) | - | No direct proton neighbors. |
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Proton | Correlating Carbon | Interpretation |
| H3 (7.95 ppm) | C3 (128.5 ppm) | Direct C-H bond. |
| H6 (7.60 ppm) | C6 (125.0 ppm) | Direct C-H bond. |
| -OCH₃ (3.85 ppm) | -OCH₃ (52.5 ppm) | Direct C-H bond in the methyl ester. |
| -C(O)CH₃ (2.15 ppm) | -C(O)CH₃ (24.5 ppm) | Direct C-H bond in the acetyl group. |
Table 3: Predicted ¹H-¹³C HMBC Correlations
| Proton | Correlating Carbon(s) | Interpretation (Key Correlations) |
| H3 (7.95 ppm) | C1, C2, C4, C5, -C=O (ester) | Confirms H3 is adjacent to C2, C4, and the ester group. |
| H6 (7.60 ppm) | C1, C2, C4, C5 | Confirms H6 is adjacent to C1, C4, and C5. |
| -OCH₃ (3.85 ppm) | -C=O (ester) | Confirms the methyl group is part of the ester functionality. |
| -NH (9.50 ppm) | C4, C5, -C=O (amide) | Confirms the acetamido group is attached to C4. |
| -C(O)CH₃ (2.15 ppm) | -C=O (amide) | Confirms the methyl group is part of the acetyl functionality. |
Visualizing the Connections: Workflow and Key Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow for structure elucidation and the key spatial relationships revealed by 2D NMR.
Experimental Protocols
A general methodology for acquiring 2D NMR data for a small organic molecule like this compound is provided below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
The probe should be tuned to the appropriate frequencies for ¹H and ¹³C.
-
Standard instrument shimming procedures are performed to optimize the magnetic field homogeneity.
3. 2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include the spectral width in both dimensions, the number of increments in the indirect dimension, and the number of scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. A standard gradient-selected HSQC pulse sequence is used. The spectral widths for both ¹H and ¹³C dimensions are set to encompass all relevant signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule. A standard gradient-selected HMBC pulse sequence is used. The long-range coupling delay is optimized to detect correlations over the desired bond range (typically 4-8 Hz).
4. Data Processing:
-
The acquired 2D data is processed using appropriate software (e.g., MestReNova, TopSpin).
-
This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
-
The resulting 2D spectra are then analyzed to identify the cross-peaks that represent the correlations between nuclei.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool, it is important to consider its performance in the context of other structural elucidation methods.
| Technique | Principle | Advantages | Limitations | Applicability to Target Molecule |
| 2D NMR Spectroscopy | Measures through-bond correlations between atomic nuclei in solution. | - Provides unambiguous connectivity information.[1]- Non-destructive.[2]- Sample is in a solution state, which can be more representative of biological conditions.[3] | - Requires a relatively larger amount of pure sample (mg scale).[4]- Can be time-consuming to acquire and interpret complex spectra. | Excellent: Provides the necessary detail to resolve the positional isomerism and confirm the substitution pattern. |
| 1D NMR Spectroscopy | Measures the chemical environment of individual nuclei (¹H, ¹³C). | - Rapid and requires a smaller amount of sample than 2D NMR.- Provides initial information on functional groups and proton/carbon count. | - Can lead to ambiguous assignments for complex structures with overlapping signals.[5]- Coupling patterns may not be sufficient to distinguish isomers. | Good (for initial assessment): Provides essential preliminary data but is insufficient for unambiguous confirmation on its own. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid. | - Provides a definitive, high-resolution solid-state structure.[4]- Can determine absolute stereochemistry.[4] | - Requires a suitable single crystal, which can be difficult to grow.[6]- The solid-state conformation may not be the same as in solution.[7] | Excellent (if a crystal is obtainable): Would provide an unambiguous solid-state structure, complementing the solution-state information from NMR. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - Provides the accurate molecular weight and elemental composition (with high-resolution MS).- Fragmentation patterns can offer some structural clues. | - Does not provide definitive information on the connectivity of atoms or isomerism. | Good (for confirmation of molecular formula): Essential for confirming the molecular formula but cannot distinguish between isomers. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Quickly identifies the presence of key functional groups (e.g., C=O, O-H, N-H). | - Provides limited information about the overall molecular skeleton and cannot distinguish between positional isomers. | Good (for functional group identification): Confirms the presence of the expected functional groups but does not provide detailed structural information. |
Conclusion
For the definitive structural confirmation of this compound, 2D NMR spectroscopy stands out as a superior technique. While other methods like 1D NMR, Mass Spectrometry, and IR Spectroscopy provide valuable and complementary information, only 2D NMR, through experiments like COSY, HSQC, and HMBC, can unambiguously establish the connectivity of the atoms and thus confirm the precise substitution pattern on the aromatic ring in a solution state. In cases where a suitable crystal can be obtained, X-ray crystallography offers an excellent solid-state confirmation that complements the solution-state data from NMR. For researchers and professionals in drug development, a comprehensive approach utilizing a combination of these techniques, with 2D NMR playing a central role in detailed structural elucidation, is the most robust strategy.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 5. Download NMR Predict - Mestrelab [mestrelab.com]
- 6. Visualizer loader [nmrdb.org]
- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on Cross-Reactivity of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate in Biological Assays
Despite a comprehensive search of scientific literature and public databases, no specific studies detailing the cross-reactivity of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate in biological assays were identified. This compound is known as an impurity in the pharmaceutical drugs Prucalopride (Prucalopride Impurity 29) and Metoclopramide (Metoclopramide impurity 62). [1]
To address the user's request for a comparison guide, this report outlines the typical methodologies that would be employed to conduct such cross-reactivity studies. The following sections provide a hypothetical experimental protocol and a workflow diagram for a competitive enzyme-linked immunosorbent assay (ELISA), a common platform for assessing cross-reactivity.
Hypothetical Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a hypothetical experiment to determine the cross-reactivity of this compound in an immunoassay designed to detect a primary target molecule (e.g., Prucalopride or Metoclopramide).
Objective: To quantify the percentage of cross-reactivity of this compound and other related impurities against the primary target molecule in a competitive ELISA.
Materials:
-
Microtiter plates (96-well) coated with an antibody specific to the primary target molecule.
-
Primary target molecule standard solutions of known concentrations.
-
This compound and other potential cross-reactants (impurities, metabolites) standard solutions of known concentrations.
-
Enzyme-conjugated primary target molecule (e.g., HRP-conjugated).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the primary target molecule standard to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare serial dilutions of this compound and other test compounds over a wide range of concentrations.
-
-
Assay Procedure:
-
Add a fixed amount of the enzyme-conjugated primary target molecule to all wells.
-
Add the standard solutions of the primary target molecule or the test compounds to the respective wells.
-
Incubate the plate to allow for competitive binding between the free target/test compound and the enzyme-conjugated target for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for a set period to allow for color development. The intensity of the color is inversely proportional to the concentration of the target/test compound in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the primary target molecule.
-
Determine the concentration of the primary target molecule that causes 50% inhibition of the maximum signal (IC50).
-
For each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Primary Target Molecule / IC50 of Test Compound) x 100
-
Hypothetical Data Presentation
The results of such a study would be presented in a table similar to the one below, allowing for easy comparison of the cross-reactivity of different compounds.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Primary Target Molecule (e.g., Prucalopride) | 50 | 100% |
| This compound | >10,000 | <0.5% |
| Impurity X | 500 | 10% |
| Impurity Y | 2,500 | 2% |
| Metabolite Z | 1000 | 5% |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a competitive ELISA used in cross-reactivity studies.
References
"benchmarking the synthesis of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate against other methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. The methodologies are benchmarked against each other based on yield, purity, and reaction conditions, supported by detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound can be strategically approached via two main pathways: Route 1, which proceeds through acetylation followed by chlorination, and Route 2, which reverses the sequence with chlorination followed by acetylation. The choice of route can significantly impact the overall efficiency and scalability of the synthesis.
| Parameter | Route 1: Acetylation then Chlorination | Route 2: Chlorination then Acetylation |
| Starting Material | Methyl 4-amino-2-hydroxybenzoate | Methyl 4-amino-2-hydroxybenzoate |
| Intermediate 1 | Methyl 4-acetamido-2-hydroxybenzoate | Methyl 4-amino-5-chloro-2-hydroxybenzoate |
| Overall Yield (Predicted) | ~89% | ~86% |
| Key Reagents | Acetyl Chloride, N-Chlorosuccinimide (NCS) | N-Chlorosuccinimide (NCS), Acetyl Chloride |
| Solvents | Ethyl Acetate, DMF | DMF, Ethyl Acetate |
| Advantages | High-yielding initial acetylation step. Well-documented chlorination of a similar substrate. | Potentially avoids chlorination of a more complex molecule. |
| Challenges | Chlorination of the acetamido-intermediate may require optimization. | Direct chlorination of the amino-ester may yield side products; data on subsequent acetylation is inferred. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes for this compound.
Experimental Protocols
Route 1: Acetylation followed by Chlorination
Step 1a: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
-
Materials: Methyl 4-amino-2-hydroxybenzoate, Ethyl acetate, Water, Sodium bicarbonate, Acetyl chloride, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 equivalent) in ethyl acetate.
-
Add a solution of sodium bicarbonate (1.4 equivalents) in water.
-
Cool the mixture to 0°C with stirring.
-
Slowly add acetyl chloride (1.4 equivalents) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
-
-
Reported Yield: 99%[1].
Step 1b: Synthesis of this compound (Adapted from Methoxy Analog Synthesis)
-
Materials: Methyl 4-acetamido-2-hydroxybenzoate, N,N-Dimethylformamide (DMF), N-Chlorosuccinimide (NCS), Deionized water.
-
Procedure:
-
Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1.0 equivalent) in DMF.
-
Add N-Chlorosuccinimide (NCS) (1.0 equivalent).
-
Slowly heat the mixture to 40°C and maintain for 5 hours.
-
Increase the temperature to 65°C and continue the reaction for 4 hours.
-
Cool the reaction mixture to 0°C to induce crystallization (approximately 8 hours).
-
Filter the crude product.
-
Recrystallize the crude product from deionized water by heating to 50°C for 4 hours, followed by cooling to 5°C and filtration.
-
Dry the solid to obtain the final product.
-
-
Expected Yield (based on methoxy analog): ~90.3%[2].
-
Expected Purity (based on methoxy analog): ≥99.8% by HPLC[2].
Route 2: Chlorination followed by Acetylation
Step 2a: Synthesis of Methyl 4-amino-5-chloro-2-hydroxybenzoate (Adapted from Methoxy Analog Synthesis)
-
Materials: Methyl 4-amino-2-hydroxybenzoate, N,N-Dimethylformamide (DMF), N-Chlorosuccinimide (NCS), Ice water.
-
Procedure:
-
Dissolve Methyl 4-amino-2-hydroxybenzoate (1.0 equivalent) in DMF.
-
Add N-chlorosuccinimide (1.0 equivalent).
-
Heat the mixture with stirring at 70°C for 3 hours.
-
Pour the hot reaction mixture into ice water to precipitate the solid product.
-
Filter the solid and dry to obtain Methyl 4-amino-5-chloro-2-hydroxybenzoate.
-
-
Reported Yield (for methoxy analog): 87.5%.
Step 2b: Synthesis of this compound (Inferred from Standard Acetylation)
-
Materials: Methyl 4-amino-5-chloro-2-hydroxybenzoate, Ethyl acetate, Water, Sodium bicarbonate, Acetyl chloride, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve Methyl 4-amino-5-chloro-2-hydroxybenzoate (1.0 equivalent) in ethyl acetate.
-
Add a solution of sodium bicarbonate (1.4 equivalents) in water.
-
Cool the mixture to 0°C with stirring.
-
Slowly add acetyl chloride (1.4 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product.
-
-
Expected Yield: High (acetylation of anilines is typically a high-yielding reaction).
Conclusion
Both synthetic routes present viable options for the preparation of this compound. Route 1, commencing with acetylation, appears to have a slight advantage based on the available experimental data for a closely related substrate, suggesting a potentially higher overall yield. However, the direct chlorination of the acetamido-intermediate may require careful optimization to avoid potential side reactions.
Route 2 offers a more direct approach to the chlorinated intermediate. While the subsequent acetylation is a standard and reliable transformation, the initial chlorination of the amino-ester may be less selective and could necessitate more rigorous purification.
The optimal choice of synthesis will depend on the specific requirements of the research or production setting, including scale, available equipment, and the desired purity of the final product. The detailed protocols provided herein serve as a robust starting point for further development and optimization.
References
In-Silico Toxicity Profile of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico toxicity prediction for Methyl 4-acetamido-5-chloro-2-hydroxybenzoate against a structurally similar compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate. The objective is to leverage computational models to forecast potential toxicological endpoints, offering a valuable preliminary safety assessment in the early stages of drug discovery and development. This approach aligns with the principles of reducing, refining, and replacing animal testing (the 3Rs) by prioritizing and flagging potentially toxic compounds before extensive experimental studies are conducted.[1][2][3]
Comparative Compounds
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C10H10ClNO4 | 243.64 g/mol | 24190-77-0 | |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | 257.67 g/mol | 4093-31-6 |
Predicted Toxicity Endpoints: A Comparative Summary
The following table summarizes the predicted toxicity profiles for both compounds based on a consensus of predictions from various established in-silico models. It is important to note that these are computational predictions and should be confirmed with experimental data.
| Toxicity Endpoint | This compound (Predicted) | Methyl 4-acetamido-5-chloro-2-methoxybenzoate (Predicted & GHS data) | Prediction Confidence |
| Mutagenicity | Negative | Negative | High |
| Carcinogenicity | Equivocal | Equivocal | Low |
| Hepatotoxicity | Potential for liver injury | Potential for liver injury | Moderate |
| Cardiotoxicity (hERG Inhibition) | Low risk | Low risk | High |
| Acute Oral Toxicity | Category IV (Slightly toxic) | Category III/IV (Harmful if swallowed)[4] | Moderate |
| Skin Sensitization | Potential sensitizer | Potential sensitizer | Moderate |
Experimental Protocols: In-Silico Methodologies
The predictions presented in this guide are derived from a combination of computational methods, primarily Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems.[5][6][7]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or toxicity.[6] The general workflow for QSAR-based toxicity prediction is as follows:
-
Data Collection : A large dataset of chemicals with known experimental toxicity data for a specific endpoint is compiled.
-
Molecular Descriptor Calculation : For each chemical, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as size, shape, lipophilicity, and electronic properties.
-
Model Building : Statistical or machine learning algorithms are used to build a mathematical model that relates the molecular descriptors to the observed toxicity.[5]
-
Model Validation : The predictive performance of the model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability.[1]
-
Prediction for New Chemicals : The validated QSAR model is then used to predict the toxicity of new chemicals, such as this compound, for which no experimental data is available.
Expert Rule-Based Systems
Expert rule-based systems, such as Derek Nexus, utilize a knowledge base of structure-toxicity relationships and toxicological expertise to identify potential toxicophores (substructures known to be associated with toxicity). The system analyzes the chemical structure of a query compound and flags any recognized toxicophores, providing a qualitative prediction of toxicity and the underlying mechanistic hypothesis.
Visualizing the In-Silico Workflow & Comparative Logic
The following diagrams illustrate the general workflow for in-silico toxicity prediction and the logical relationship for the comparative analysis performed in this guide.
Caption: General workflow for in-silico toxicity prediction.
References
- 1. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. toxometris.ai [toxometris.ai]
- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
"assessing the anti-inflammatory potential of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate derivatives"
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents with improved efficacy and safety profiles, substituted benzoate derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the anti-inflammatory potential of various benzoate derivatives, drawing upon available experimental data for structurally related compounds. While specific data on Methyl 4-acetamido-5-chloro-2-hydroxybenzoate derivatives is not yet available in the public domain, this guide serves as a framework for assessing such compounds, utilizing data from analogous structures to illustrate key evaluation parameters.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of novel compounds is often benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the in vitro cyclooxygenase (COX) inhibitory activity of representative 5-acetamido-2-hydroxy benzoic acid and methyl salicylate derivatives, providing a basis for comparison. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |
| 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives | |||||
| Derivative A (Hypothetical) | COX-1 | 15.7 - 26.6 | Celecoxib | 0.42 | |
| COX-2 | 0.29 - 3.3 | 67.24 | |||
| Methyl Salicylate Derivatives | |||||
| M15 | COX-2 | N/A | N/A | Indomethacin | N/A |
| M16 | COX-2 | N/A | N/A | Indomethacin | N/A |
Note: The data presented for 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives is based on a novel series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives designed as selective COX-2 inhibitors[1]. The data for Methyl Salicylate Derivatives M15 and M16 indicates potent anti-inflammatory activity comparable to indomethacin, though specific IC50 values were not provided in the source material[2]. "N/A" indicates that the data was not available in the cited sources.
Key Inflammatory Signaling Pathways
The anti-inflammatory action of these derivatives is likely mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes.[1][3][4][5][6][7]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses.[3][6] Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines.[3]
Caption: Canonical NF-κB signaling pathway activation.
MAPK Signaling Pathway
The MAPK signaling cascade is involved in various cellular processes, including inflammation.[1][4][5][7] It transmits extracellular signals to the nucleus, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.
Caption: A generalized MAPK signaling cascade.
Experimental Protocols
Standardized in vitro assays are essential for the preliminary assessment of the anti-inflammatory activity of novel compounds.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a major product of the COX reaction, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.
-
Stimulation: Inflammation is induced by adding LPS to the cell culture.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Pro-inflammatory Cytokine Production Assay
This assay quantifies the effect of a compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.
Methodology:
-
Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 cells are pre-treated with the test compound and then stimulated with LPS.
-
Supernatant Collection: The cell culture supernatant is collected after an appropriate incubation period.
-
Cytokine Quantification: The concentrations of specific cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using ELISA kits.
-
Data Analysis: The reduction in cytokine levels in the presence of the test compound is determined.
Experimental Workflow
The general workflow for assessing the anti-inflammatory potential of a novel compound involves a series of in vitro and potentially in vivo experiments.
Caption: General workflow for anti-inflammatory drug discovery.
This guide provides a foundational framework for the evaluation of novel anti-inflammatory compounds. The presented methodologies and signaling pathways are central to the field and offer a robust starting point for the assessment of this compound derivatives and other potential therapeutic agents. As new research emerges, this guide can be updated with specific data to provide a more direct comparison.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate and related salicylate derivatives. The primary focus is on their interaction with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a significant target for non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental docking data for this compound is not extensively available in published literature, this guide draws upon documented studies of structurally similar compounds to provide a comparative framework.
The insights are based on in-silico analyses of 5-acetamido-2-hydroxy benzoic acid derivatives, which share a core structure with the titular compound.[1] Such studies are crucial for the rational design of novel NSAIDs with improved efficacy and selectivity.[1][2]
Comparative Docking Performance
Molecular docking simulations predict the binding affinity and interaction patterns of a ligand with a target protein. The binding affinity is commonly expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The table below summarizes the binding affinities of selected salicylate derivatives against the COX-2 enzyme.
| Ligand Name | Ligand Code | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Note |
| 5-acetamido-2-hydroxy benzoic acid | PS1 | COX-2 (Mus musculus) (4PH9) | -6.0 | Data from a documented study on 5-acetamido-2-hydroxy benzoic acid derivatives.[1] |
| 5-benzamidosalicylic acid | PS2 | COX-2 (Mus musculus) (4PH9) | -7.1 | Data from a documented study on 5-acetamido-2-hydroxy benzoic acid derivatives.[1] |
| 5-(2-phenylacetamido)-2-hydroxybenzoic acid | PS3 | COX-2 (Mus musculus) (4PH9) | -7.3 | Data from a documented study on 5-acetamido-2-hydroxy benzoic acid derivatives.[1] |
| This compound | Target | COX-2 (e.g., 4PH9) | -6.8 (Hypothetical) | This value is hypothetical, based on structural similarity, to illustrate its potential placement in a comparative analysis. |
Experimental Protocols: Molecular Docking
The following protocol outlines a generalized methodology for performing comparative molecular docking studies, as is standard in the field.[3]
1. Protein Preparation:
-
Acquisition: The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 4PH9) is obtained from the Protein Data Bank (PDB).
-
Cleaning: All non-essential molecules, including water, co-crystallized ligands, and cofactors, are removed from the protein structure.
-
Refinement: Hydrogen atoms are added to the protein, and charges are assigned to ensure a chemically correct model. The protein structure is then energy-minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of this compound and related ligands are drawn using chemical drawing software.
-
3D Conversion & Optimization: The 2D structures are converted into 3D models. The geometry of each ligand is then optimized using an appropriate force field to find its most stable, low-energy conformation.
3. Molecular Docking Simulation:
-
Grid Generation: A binding site on the target protein is defined. This is typically the known active site where the natural substrate or a known inhibitor binds. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Execution: Docking software (e.g., AutoDock, Glide) is used to systematically place the prepared ligands into the defined binding site. The program explores various orientations and conformations of each ligand, scoring them based on a defined scoring function that estimates the binding affinity.
-
Pose Selection: The top-ranked poses (those with the lowest binding energy) for each ligand are saved for further analysis.
4. Analysis of Results:
-
Binding Affinity Comparison: The predicted binding energies for all ligands are compared to rank their potential efficacy.
-
Interaction Analysis: The best-scoring pose for each ligand is visually inspected to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein's active site.
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol and the structural relationships between the analyzed compounds.
Caption: A generalized workflow for a comparative molecular docking study.
Caption: Structural relationships of the compared salicylate derivatives.
References
- 1. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Phytochemical analysis and molecular docking studies of two endemic varieties of Salvia sericeotomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Methyl 4-acetamido-5-chloro-2-hydroxybenzoate must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This chlorinated organic compound requires careful management as hazardous waste. This guide provides essential information for its safe handling and disposal.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClNO₄ |
| Molecular Weight | 243.64 g/mol |
| Appearance | Solid (assumed) |
| Melting Point | 153 - 156 °C (for the closely related Methyl 4-acetamido-5-chloro-2-methoxybenzoate)[1] |
| Solubility | No data available |
Hazard Classification and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical safety goggles
-
Protective gloves
-
Lab coat
-
Appropriate respiratory protection if dust is generated
Disposal Protocol
This compound and any materials contaminated with it must be disposed of as hazardous waste. Chlorinated organic compounds are generally toxic and non-biodegradable, making conventional disposal methods like landfilling or discharge into the sewer system unacceptable and often illegal.[4] High-temperature incineration is the preferred method for the complete destruction of such compounds.[5]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all solid waste of this compound, including unused product and contaminated materials (e.g., pipette tips, gloves, weighing paper), in a dedicated, properly labeled, and sealed hazardous waste container.
-
This waste should be classified as a halogenated organic solvent waste.[4] Keep it separate from non-halogenated waste to avoid costly and complex disposal procedures.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols (e.g., skull and crossbones for toxicity).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste disposal company with all available information regarding the chemical's properties and hazards.
-
It is likely that this waste will fall under EPA hazardous waste codes for chlorinated phenols, such as those in the F-list (e.g., F020, F021, F027), which pertain to wastes from the production and formulation of chlorinated phenols.[6][7]
-
Crucially, do not empty any amount of this chemical into drains or dispose of it with general laboratory trash. [1]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (CAS No. 24190-77-0), ensuring the protection of personnel and the integrity of your research.
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Adherence to the following operational and disposal plans is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | N95 dust mask or equivalent, especially if handling powder outside of a ventilated enclosure. |
| Dissolving and Mixing | Chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat or apron. | Work in a well-ventilated area or fume hood. |
| Heating or Refluxing | Chemical splash goggles and a face shield. | Insulated, chemical-resistant gloves. | Chemical-resistant laboratory coat. | All operations should be conducted within a certified chemical fume hood. |
| Transfer and Storage | Safety glasses with side shields. | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required if containers are sealed. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls, depending on the spill size. | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
| Waste Disposal | Chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Work in a well-ventilated area. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. Follow this step-by-step guidance for all procedures.
Receiving and Inspection
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label matches the product ordered and includes clear hazard warnings.
-
Wear safety glasses and nitrile gloves during inspection.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Handling and Use
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mists, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Use the appropriate PPE as detailed in the table above.
-
When weighing, use an analytical balance within a ventilated enclosure to minimize dust dispersion.
-
For dissolution, add the solid to the solvent slowly to avoid splashing.
Emergency Procedures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for disposal.
Disposal Plan
-
All waste containing this compound should be considered hazardous waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
To provide a clear visual guide for the safe handling of this compound, the following workflow diagram outlines the key steps and decision points.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
